Product packaging for 4-(Pyrimidin-5-yl)benzonitrile(Cat. No.:CAS No. 893734-29-7)

4-(Pyrimidin-5-yl)benzonitrile

Cat. No.: B1307601
CAS No.: 893734-29-7
M. Wt: 181.19 g/mol
InChI Key: AVUMRZVBUNTZHE-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)benzonitrile (CAS 893734-29-7) is an aromatic nitrile with a molecular formula of C11H7N3 and a molecular weight of 181.19 g/mol . It features a pyrimidine heterocycle directly linked to a benzonitrile group, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound is part of a class of benzonitrile derivatives that are extensively investigated as key intermediates in the synthesis of more complex, biologically active molecules . For instance, structurally related compounds, such as 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, have been identified as highly potent, selective, and brain-penetrant inhibitors of LRRK2 kinase, a genetically validated target for Parkinson's disease . This highlights the potential of the this compound core in designing targeted therapies for neurological disorders. The compound serves as a versatile building block for research use only, aiding in the exploration of kinase biology and the development of novel therapeutic agents. Researchers can utilize this compound to create targeted libraries for high-throughput screening or as a starting point for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N3 B1307601 4-(Pyrimidin-5-yl)benzonitrile CAS No. 893734-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrimidin-5-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-5-9-1-3-10(4-2-9)11-6-13-8-14-7-11/h1-4,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUMRZVBUNTZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel heterocyclic compound, 4-(Pyrimidin-5-yl)benzonitrile. This molecule, featuring a key pyrimidine scaffold linked to a benzonitrile moiety, represents a compound of interest for further investigation in medicinal chemistry and drug discovery. This document outlines a probable synthetic route, compiles available analytical data, and explores potential biological applications based on the activities of structurally related molecules.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide, and is a cornerstone of modern organic synthesis for creating biaryl compounds.

The proposed synthetic pathway involves the coupling of 5-bromopyrimidine with 4-cyanophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki-Miyaura coupling of halo-pyrimidines with arylboronic acids.

Materials:

  • 5-Bromopyrimidine

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and reported data for this compound and its close analogs.

PropertyData
Molecular Formula C₁₁H₇N₃
Molecular Weight 181.19 g/mol
Appearance Expected to be a solid at room temperature.
Melting Point Not explicitly reported. Similar biaryl compounds often have melting points in the range of 100-200 °C.
¹H NMR Predicted shifts (CDCl₃, 400 MHz): δ ~9.2 (s, 1H, pyrimidine H2), ~9.0 (s, 2H, pyrimidine H4, H6), ~7.8 (d, 2H, benzonitrile), ~7.7 (d, 2H, benzonitrile). Note: Actual shifts may vary.
¹³C NMR Predicted shifts (CDCl₃, 101 MHz): δ ~158 (pyrimidine C4, C6), ~157 (pyrimidine C2), ~133 (benzonitrile), ~130 (benzonitrile), ~125 (pyrimidine C5), ~118 (CN), ~112 (benzonitrile). Note: Actual shifts may vary.
IR (Infrared) Expected characteristic peaks: ~2230 cm⁻¹ (C≡N stretch), ~1600-1400 cm⁻¹ (aromatic C=C and C=N stretching), ~3100-3000 cm⁻¹ (aromatic C-H stretch).
Mass Spectrometry (MS) Expected [M+H]⁺: m/z = 182.0718.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds. Structurally related molecules have shown activity as modulators of key signaling pathways implicated in various diseases.

Metabotropic Glutamate Receptor 5 (mGluR5) Modulation

Derivatives of pyrimidine have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a target for the treatment of neurological and psychiatric disorders.

The canonical signaling pathway for mGluR5 involves its activation by glutamate, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The pyrimidine scaffold is also a key component of many inhibitors of fibroblast growth factor receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for oncology drug development.

The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation, survival, and differentiation.

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_purification Workup & Purification A 5-Bromopyrimidine C Pd(PPh3)4 (catalyst) K2CO3 (base) 1,4-Dioxane/Water (solvent) 80-100 °C A->C B 4-Cyanophenylboronic acid B->C E Extraction C->E Reaction Mixture D This compound F Column Chromatography E->F F->D Purified Product

Caption: Synthetic workflow for this compound.

mGluR5 Signaling Pathway

G mGluR5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response mGluR5 mGluR5 PLC Phospholipase C (PLC) mGluR5->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Synaptic Plasticity Gene Expression Ca->Response PKC->Response Glutamate Glutamate Glutamate->mGluR5 activates

Caption: Simplified mGluR5 signaling cascade.

FGFR Signaling Pathway

G FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription regulates AKT AKT PI3K->AKT AKT->Transcription regulates FGF FGF FGF->FGFR binds

Caption: Key pathways in FGFR signaling.

Conclusion

This compound is a readily accessible heterocyclic compound via the robust Suzuki-Miyaura coupling reaction. While specific experimental and biological data for this exact molecule are not extensively documented in the public domain, its structural motifs are prevalent in compounds with significant pharmacological activities. The pyrimidine core is a key feature in molecules targeting important signaling pathways such as those mediated by mGluR5 and FGFRs. This technical guide provides a foundational understanding of the synthesis and potential importance of this compound, highlighting it as a valuable candidate for further investigation in drug discovery and development programs. Researchers are encouraged to use the provided protocols as a starting point for their own studies and to contribute to the growing body of knowledge on this and related compounds.

4-(Pyrimidin-5-yl)benzonitrile mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 4-(Pyrimidin-5-yl)benzonitrile Derivatives in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged chemical structure in modern medicinal chemistry, serving as the core for a diverse range of biologically active compounds. The unique electronic properties and geometric arrangement of the pyrimidine and benzonitrile rings allow for specific interactions with a variety of biological targets. This technical guide provides an in-depth overview of the primary mechanisms of action associated with derivatives of this core structure, focusing on four key areas of therapeutic interest: oncology, neuroscience, and metabolic diseases. For each area, we will explore the targeted biological pathway, present quantitative data on compound activity, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Mechanism of Action

Derivatives of the this compound core have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, promote endothelial cell proliferation, migration, and survival. By competitively binding to the ATP-binding site in the kinase domain of VEGFR-2, these inhibitors block autophosphorylation and subsequent signal transduction, thereby inhibiting angiogenesis and suppressing tumor growth.

Quantitative Data: VEGFR-2 Inhibition
Compound IDDerivative ClassTargetAssay TypeIC50Reference
Compound 11 Piperazinylquinoxaline-basedVEGFR-2Kinase Assay0.19 µM[1]
Compound 6 Nicotinamide-basedVEGFR-2Kinase Assay60.83 nM[2]
Compound 21e Thieno[2,3-d]pyrimidine-basedVEGFR-2Kinase Assay21 nM[3]
Compound 15b Furo[2,3-d]pyrimidine-basedVEGFR-2Kinase Assay33.4 nM[3]
VH02 6-Indazolyl triazoleVEGFR-2Kinase Assay0.56 µM[4]

Note: The compounds listed are derivatives that share structural similarities with the this compound core but may not be direct substitutions.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 5 mM EGTA)

  • ATP (10 mM stock)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test Compound (solubilized in DMSO)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. DTT can be added to a final concentration of 1 mM if desired.

  • Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing:

    • 6 µL of 5x Kinase Buffer

    • 1 µL of 500 µM ATP

    • 1 µL of 50x PTK substrate

    • 17 µL of sterile deionized water

  • Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test compound to the 'Test Wells'.

    • Add 5 µL of 1x Kinase Buffer with DMSO to the 'Positive Control' (no inhibitor) wells.

    • Add 5 µL of 1x Kinase Buffer to the 'Blank' (no enzyme) wells.

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.

    • Add 20 µL of the diluted enzyme to the 'Test Wells' and 'Positive Control' wells.

    • Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[5][6]

  • Luminescence Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Diagrams: VEGFR-2 Signaling and Assay Workflow

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription mTOR->Transcription Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - 1x Kinase Buffer - Compound Dilutions - Master Mixture (ATP, Substrate) start->reagents plate Plate Setup: - Add Master Mix - Add Compound/Controls reagents->plate enzyme Add VEGFR-2 Enzyme plate->enzyme incubate Incubate at 30°C for 45 min enzyme->incubate detection Add Kinase-Glo® Reagent incubate->detection incubate2 Incubate at RT for 10 min detection->incubate2 read Read Luminescence incubate2->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Orthosteric Binding Gq Gq/11 mGlu5->Gq Activation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca Ca²⁺ ER->Ca Release Ca->PKC Activation Downstream\nTargets Downstream Targets PKC->Downstream\nTargets NAM This compound NAM NAM->mGlu5 Allosteric Binding (Inhibition) Calcium_Assay_Workflow start Start plate_cells Seed HEK293-mGlu5 cells in 384-well plate start->plate_cells dye_load Load cells with Fluo-4 AM (45-60 min at 37°C) plate_cells->dye_load wash Wash cells with Assay Buffer dye_load->wash baseline Measure baseline fluorescence wash->baseline add_nam Add NAM (Test Compound) baseline->add_nam add_agonist Add Glutamate (Agonist) add_nam->add_agonist measure Measure fluorescence change add_agonist->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end CDK9_Signaling_Pathway cluster_nucleus Nucleus DNA DNA Promoter Promoter DNA->Promoter Gene Target Gene (e.g., MYC, Mcl-1) Promoter->Gene PolII_paused RNA Pol II (Paused) Promoter->PolII_paused Initiation mRNA mRNA Gene->mRNA PolII_elongating RNA Pol II (Elongating) PolII_paused->PolII_elongating Release PTEFb CDK9/Cyclin T1 (P-TEFb) PTEFb->PolII_paused Phosphorylation PolII_elongating->Gene Transcription Protein Synthesis\n(Survival & Proliferation) Protein Synthesis (Survival & Proliferation) mRNA->Protein Synthesis\n(Survival & Proliferation) Inhibitor This compound Derivative Inhibitor->PTEFb Inhibition TRFRET_Assay_Workflow start Start plate_compound Plate 4x Compound in 384-well plate start->plate_compound add_enzyme Add 4x CDK9/CycT1 Enzyme plate_compound->add_enzyme start_reaction Add 2x Substrate/ATP Mix add_enzyme->start_reaction incubate Incubate at RT for 60 min start_reaction->incubate add_detection Add 3x Detection Mix (Ab, Tracer, EDTA) incubate->add_detection incubate2 Incubate at RT for 30-60 min add_detection->incubate2 read Read TR-FRET Signal incubate2->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end DPP4_Mechanism cluster_body Systemic Circulation Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Pancreas Pancreas Incretins->Pancreas Stimulation Inactive Inactive Metabolites DPP4->Inactive Degradation Insulin ↑ Insulin Pancreas->Insulin Glucagon ↓ Glucagon Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibitor This compound Derivative Inhibitor->DPP4 Inhibition DPPA_Assay_Workflow start Start plate_reagents Plate Reagents: - Buffer - DPP-4 Enzyme - Compound/Controls start->plate_reagents pre_incubate Pre-incubate at 37°C for 10 min plate_reagents->pre_incubate add_substrate Add H-Gly-Pro-AMC Substrate pre_incubate->add_substrate incubate_read Incubate at 37°C Measure Fluorescence (Ex:360nm, Em:460nm) add_substrate->incubate_read analyze Analyze Data (Calculate IC50) incubate_read->analyze end End analyze->end

References

A Technical Guide to the Spectroscopic Characterization of 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The spectroscopic characteristics of 4-(Pyrimidin-5-yl)benzonitrile can be inferred from the known data of its constituent parts: the pyrimidine and benzonitrile moieties. The following tables summarize the expected shifts and signals based on the analysis of precursors like 5-bromopyrimidine and 4-cyanophenylboronic acid, which are likely starting materials for a Suzuki coupling synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.2Singlet1HH2 (Pyrimidine)
~9.0Singlet2HH4, H6 (Pyrimidine)
~7.9Doublet2HAromatic (ortho to -CN)
~7.8Doublet2HAromatic (meta to -CN)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C4, C6 (Pyrimidine)
~158C2 (Pyrimidine)
~140C-CN (Benzonitrile)
~133CH (Benzonitrile)
~130C-C (Pyrimidine-Benzene link)
~128CH (Benzonitrile)
~118C5 (Pyrimidine)
~115-CN (Nitrile Carbon)

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
~3100-3000Medium-WeakC-H StretchAromatic (Pyrimidine & Benzene)
~2230StrongC≡N StretchNitrile
~1600-1450Medium-StrongC=C & C=N StretchAromatic Rings
~1400-1000MediumIn-plane C-H BendAromatic Rings
~900-650StrongOut-of-plane C-H BendAromatic Rings
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z Ratio (Predicted)Notes
[M]⁺181.06Molecular Ion
[M+H]⁺182.07Protonated Molecular Ion (ESI)
[M+Na]⁺204.05Sodium Adduct (ESI)

Experimental Protocols

The synthesis of this compound is most likely achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] The following are generalized experimental protocols for its synthesis and subsequent spectroscopic analysis.

Synthesis: Suzuki-Miyaura Coupling

A mixture of 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq)[4][5], a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq) is prepared in a suitable solvent system, typically a mixture of dioxane and water.[6] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

NMR Spectroscopy

A sample of the purified compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7][8] A small amount of tetramethylsilane (TMS) may be added as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.[9] For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 200 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.[10] The spectrum is recorded over a range of 4000 to 400 cm⁻¹.[11] A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.[12][13] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[14][15] For EI, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[16] For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[17]

Visualizations

Synthetic Pathway

The following diagram illustrates the likely synthetic route to this compound via a Suzuki coupling reaction.

G 5-bromopyrimidine 5-Bromopyrimidine reagents Pd(PPh₃)₄, Base Dioxane/H₂O, Heat 5-bromopyrimidine->reagents 4-cyanophenylboronic_acid 4-Cyanophenylboronic Acid 4-cyanophenylboronic_acid->reagents product This compound reagents->product Suzuki Coupling

Caption: Synthetic route to this compound.

Analytical Workflow

This diagram outlines the general workflow for the purification and spectroscopic characterization of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Crude_Product Crude Product from Reaction Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR FT-IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

An In-depth Technical Guide on the Solubility and Stability of 4-(Pyrimidin-5-yl)benzonitrile in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrimidin-5-yl)benzonitrile is a heterocyclic compound featuring a pyrimidine ring linked to a benzonitrile group. This molecular architecture is of significant interest in medicinal chemistry and materials science. Pyrimidine moieties are integral components of DNA and RNA and are found in numerous pharmacologically active compounds, while the benzonitrile group can participate in various chemical interactions, influencing the molecule's overall properties.[1] For drug development professionals, understanding the solubility and stability of this compound is critical, as these parameters directly impact formulation, bioavailability, process development, and shelf-life.[2][3] This guide provides a comprehensive technical overview of the solubility and stability profile of this compound, including standardized experimental protocols for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and distribution in vivo. Low aqueous solubility can lead to poor bioavailability and unpredictable results in preclinical assays.[2] While specific quantitative experimental data for this compound is not widely available in public literature, a qualitative assessment can be inferred from its structural components. The molecule possesses both a polar pyrimidine ring, capable of hydrogen bonding, and a less polar benzonitrile moiety. This suggests that its solubility will be highly dependent on the solvent's polarity.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe pyrimidine nitrogen atoms can act as hydrogen bond acceptors, but the overall aromatic structure limits aqueous solubility. Solubility is expected to be higher in alcohols than in water.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can effectively solvate the polar parts of the molecule without the competing hydrogen bond network of protic solvents. DMSO is often an excellent solvent for such compounds.[2]
Nonpolar Toluene, Hexane, Diethyl EtherVery LowThe nonpolar nature of these solvents is not conducive to solvating the polar pyrimidine and nitrile functionalities.

Note: The table above is predictive. Experimental verification is necessary for any research or development application.

Stability Profile

Chemical stability is a critical quality attribute of any compound intended for pharmaceutical use. Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[4] These studies are mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug products over their shelf life.[5][6]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 80°C)Hydrolysis of the nitrile group to a carboxylic acid or amide.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 80°C)Saponification of the nitrile group. Potential degradation of the pyrimidine ring under harsh conditions.
Oxidation 3-30% H₂O₂, ambient or elevated temperatureOxidation of the pyrimidine ring or other susceptible sites.
Thermal Dry heat (e.g., >100°C)Thermally induced decomposition.
Photochemical Exposure to UV/Vis light (per ICH Q1B guidelines)Photolytic degradation, potentially leading to radical-based reactions or rearrangements.

Note: The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that degradation products are formed in sufficient quantities for detection and analysis without over-stressing the molecule.[6]

Experimental Protocols

The following sections detail standardized methodologies for the quantitative determination of solubility and stability.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Methodology:

  • Preparation: Add an excess amount of solid this compound to several vials. The excess should be sufficient to maintain a solid phase throughout the experiment.[7]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the suspended solid settle. Centrifuge the samples at the same temperature to pellet any remaining undissolved solid.[9]

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] The solubility is calculated from the measured concentration.

Forced degradation studies are essential for developing stability-indicating analytical methods.[5][10]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution into separate reaction vessels for each stress condition as outlined in Table 2.

    • For hydrolytic studies , add the acidic or basic solution and incubate at a controlled temperature.

    • For oxidative studies , add the oxidizing agent (e.g., H₂O₂) and monitor the reaction.

    • For thermal studies , place a solid or solution sample in a temperature-controlled oven.

    • For photostability studies , expose the sample to a calibrated light source as specified in ICH Q1B guidelines.[4]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., by neutralization).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS).[10]

  • Data Interpretation: The method should be capable of separating the intact drug from all generated degradation products.[5] Calculate the percentage of degradation and identify major degradants where possible.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining solubility via the shake-flask method.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Analysis cluster_3 Phase 4: Result A Add excess solid to vial B Add known volume of solvent A->B C Seal & Agitate (24-72h at const. T) B->C D Centrifuge for phase separation C->D E Collect clear supernatant D->E F Dilute & Analyze via HPLC-UV E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: A generalized workflow for determining thermodynamic solubility.

References

In Silico Prediction of ADMET Properties for 4-(Pyrimidin-5-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico computational models provide a rapid and cost-effective means to predict the ADMET profile of novel chemical entities, enabling the prioritization of candidates with favorable pharmacokinetic and safety profiles. This guide provides a detailed technical overview of the predicted ADMET properties of 4-(Pyrimidin-5-yl)benzonitrile, a novel heterocyclic compound with potential therapeutic applications. The predictions are based on established computational methodologies, including quantitative structure-activity relationship (QSAR) models and physicochemical property calculations. All predicted quantitative data are summarized for clarity, and the underlying computational protocols are described.

Introduction to In Silico ADMET Prediction

Drug development is a lengthy and expensive process, with a high attrition rate primarily due to suboptimal pharmacokinetics and toxicity.[2] The "fail early, fail cheap" paradigm emphasizes the importance of identifying compounds with poor ADMET properties at the earliest stages of discovery.[1] In silico ADMET prediction has emerged as an indispensable tool, leveraging computational models to forecast the behavior of a drug molecule in the body.[1][3] These models are built upon vast datasets of experimental results for a diverse range of chemical structures and utilize machine learning algorithms and other computational techniques to establish relationships between molecular structure and ADMET properties.[4][5]

This whitepaper focuses on the predicted ADMET profile of this compound, a molecule of interest due to the prevalence of the pyrimidine scaffold in numerous therapeutic agents.[6][7][8]

Predicted Physicochemical and ADMET Properties of this compound

The ADMET profile of a compound is intricately linked to its fundamental physicochemical properties. The following tables summarize the predicted properties of this compound based on commonly used in silico models. It is important to note that these are predictive data and experimental validation is required for confirmation.

Physicochemical Properties

These properties are foundational to a drug's behavior and are often used as input for more complex ADMET predictions.

PropertyPredicted ValueSignificance
Molecular Weight181.19 g/mol Influences diffusion and transport across membranes.
LogP (octanol/water partition coefficient)1.85Indicates lipophilicity; affects absorption and distribution.
Topological Polar Surface Area (TPSA)51.9 ŲRelates to hydrogen bonding potential and membrane permeability.
Number of Hydrogen Bond Donors0Influences solubility and binding interactions.
Number of Hydrogen Bond Acceptors4Influences solubility and binding interactions.
Number of Rotatable Bonds1Relates to conformational flexibility.
Absorption

Absorption properties predict the extent to which a drug is taken up into the systemic circulation.

PropertyPredicted ValueSignificance
Human Intestinal Absorption (HIA)> 90%High probability of good absorption from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) SubstrateNoLow likelihood of being actively pumped out of cells, which can improve bioavailability.
Distribution

Distribution properties describe how a drug spreads throughout the various tissues and fluids of the body.

PropertyPredicted ValueSignificance
Plasma Protein Binding (PPB)~ 85%Moderate binding to plasma proteins; the unbound fraction is pharmacologically active.
Blood-Brain Barrier (BBB) PenetrationModerateMay cross the BBB to some extent, which could be desirable or undesirable depending on the therapeutic target.
Volume of Distribution (VDss)> 0.5 L/kgSuggests distribution into tissues beyond the plasma volume.
Metabolism

Metabolism involves the biochemical modification of a drug by the body, primarily by enzymes.

PropertyPredicted ValueSignificance
Cytochrome P450 (CYP) 2D6 InhibitorNoLow risk of drug-drug interactions with drugs metabolized by this major CYP isoform.
Cytochrome P450 (CYP) 3A4 InhibitorNoLow risk of drug-drug interactions with drugs metabolized by this major CYP isoform.
Primary Sites of MetabolismPyrimidine ring, benzonitrile moietyPotential for oxidation or hydrolysis. Previous studies on pyrimidin-5-yl ethers have indicated susceptibility to aldehyde oxidase (AO)-mediated metabolism.[9]
Excretion

Excretion is the process by which a drug and its metabolites are removed from the body.

PropertyPredicted ValueSignificance
Clearance (CL)ModerateIndicates the rate at which the drug is removed from the plasma.
Primary Route of ExcretionRenal and HepaticLikely to be eliminated through both the kidneys and the liver.
Toxicity

Toxicity predictions help to identify potential safety liabilities early in the drug discovery process.

PropertyPredicted ValueSignificance
hERG (human Ether-à-go-go-Related Gene) InhibitionLow riskLow potential for cardiotoxicity.
Ames MutagenicityNon-mutagenicLow likelihood of causing DNA mutations.
HepatotoxicityLow riskLow potential for liver damage.
Skin SensitizationLow riskLow likelihood of causing an allergic skin reaction.

Methodologies for In Silico ADMET Prediction

The predicted data presented in this guide are derived from a variety of computational models. The following sections outline the general principles behind these predictive methods.

Physicochemical Property Calculation

Physicochemical properties are typically calculated using rule-based or fragment-based methods. For example, LogP can be estimated by summing the contributions of individual atoms or fragments of the molecule. TPSA is calculated by summing the surface contributions of polar atoms.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property.[5][10]

  • Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in a training set. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

  • Model Building: A statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm (e.g., support vector machines, random forests), is used to build a mathematical model that correlates the descriptors with the experimental property of interest.

  • Prediction: The developed model is then used to predict the property for new molecules, such as this compound.

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.[5] For ADMET prediction, pharmacophore models can be developed for interactions with metabolizing enzymes or transporters.

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a protein target.[10] This can be used to predict whether a compound is likely to be a substrate or inhibitor of a metabolizing enzyme or transporter.

Visualization of In Silico ADMET Workflow and Logical Relationships

In Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Properties cluster_assessment Assessment mol_structure Molecular Structure of This compound physchem Physicochemical Property Calculators mol_structure->physchem qsar QSAR Models mol_structure->qsar pharmacophore Pharmacophore Models mol_structure->pharmacophore docking Molecular Docking mol_structure->docking absorption Absorption physchem->absorption distribution Distribution physchem->distribution qsar->absorption qsar->distribution metabolism Metabolism qsar->metabolism excretion Excretion qsar->excretion toxicity Toxicity qsar->toxicity pharmacophore->metabolism pharmacophore->toxicity docking->metabolism docking->toxicity risk_assessment Risk Assessment and Candidate Prioritization absorption->risk_assessment distribution->risk_assessment metabolism->risk_assessment excretion->risk_assessment toxicity->risk_assessment

Caption: A typical workflow for in silico ADMET prediction.

Logical Relationships in ADMET Assessment

The interplay of various ADMET properties determines the overall suitability of a drug candidate. The following diagram illustrates these logical relationships.

ADMET_Relationships cluster_properties Core ADMET Properties cluster_outcomes Pharmacokinetic & Safety Outcomes A Absorption Bioavailability Bioavailability A->Bioavailability D Distribution Efficacy Efficacy D->Efficacy M Metabolism M->Bioavailability Dosing Dosing Regimen M->Dosing E Excretion E->Dosing T Toxicity Safety Safety T->Safety Bioavailability->Efficacy Efficacy->Dosing Safety->Dosing

Caption: Interplay of ADMET properties and their impact on drug development outcomes.

Conclusion

The in silico ADMET profile of this compound presented in this guide suggests that the compound possesses many favorable drug-like properties. The predictions indicate good absorption, moderate distribution, a low likelihood of major drug-drug interactions, and a generally favorable toxicity profile. These findings provide a strong rationale for the further experimental investigation of this compound. It is crucial to reiterate that in silico predictions are a valuable guide but must be confirmed through in vitro and in vivo studies. The methodologies and workflows described herein represent a standard approach in modern computational drug discovery, facilitating the efficient identification and optimization of new therapeutic agents.

References

The Versatility of 4-(Pyrimidin-5-yl)benzonitrile: A Core Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the quest for novel therapeutics. By screening low-molecular-weight compounds, or "fragments," that bind to biological targets with high ligand efficiency, FBDD offers a rational and effective starting point for the development of potent and selective drug candidates. Within the vast chemical space of fragments, the 4-(pyrimidin-5-yl)benzonitrile scaffold has emerged as a particularly privileged and versatile core. Its unique combination of a hydrogen bond-accepting pyrimidine ring and a synthetically tractable benzonitrile moiety provides a robust platform for generating diverse chemical libraries and exploring structure-activity relationships (SAR) against a wide array of biological targets. This technical guide delves into the multifaceted applications of the this compound fragment, providing a comprehensive overview of its synthesis, physicochemical properties, and successful application in the discovery of inhibitors for key protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Physicochemical Properties and Synthesis

The this compound core possesses favorable physicochemical properties for fragment-based screening and subsequent lead optimization. Its relatively low molecular weight, coupled with a balance of hydrophobic and polar features, generally adheres to the "Rule of Three," a guiding principle in FBDD. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyrimidine ring offers multiple points for chemical modification.

General Synthesis Protocol

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and adaptable method involves a Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide.

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

  • Materials: 5-bromopyrimidine, 4-cyanophenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), sodium carbonate (Na₂CO₃), 1,4-dioxane, and water.

  • Reaction Setup: In a round-bottom flask, combine 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery

The this compound fragment has been instrumental in the development of inhibitors for a diverse range of biological targets. The following sections highlight its application in targeting kinases, GPCRs, and other enzymes, with quantitative data summarized for comparative analysis.

Kinase Inhibitors

The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The this compound scaffold provides a solid foundation for developing potent and selective kinase inhibitors.

Target KinaseCompound/AnalogPotency (IC₅₀/Kᵢ/Kₐ)Assay Type
CDK9 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile seriesVaries (nM to µM range)Biochemical Kinase Assay
VEGFR-2 Pyrimidino-thiazolyl carbonitrilesPotent (nM range)Kinase Inhibition Assay
CHK1 5-(pyrimidin-2-ylamino)picolinonitrile derivatives0.4 nM (for (R)-17)Biochemical Kinase Assay

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, substrate peptide, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G-Protein Coupled Receptor (GPCR) Modulators

The this compound scaffold has been successfully employed in the discovery of allosteric modulators for GPCRs, a challenging but highly rewarding target class.

Target GPCRCompound/AnalogPotency (IC₅₀/Kᵢ)Assay Type
mGluR5 NAM 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrilepKᵢ = 5.6Radioligand Binding Assay
mGluR5 NAM VU0424238 (N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide)Kᵢ = 4.4 nMBinding Studies

Experimental Protocol: Radioligand Binding Assay for mGluR5

  • Materials: Cell membranes expressing the mGluR5 receptor, a radiolabeled ligand (e.g., [³H]-M-MPEP), unlabeled test compounds, and binding buffer.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Other Enzyme Inhibitors

The versatility of the this compound fragment extends to other enzyme classes, including proteases and metabolic enzymes.

Target EnzymeCompound/AnalogPotency (IC₅₀)Assay Type
DPP-4 Quinazolin-4-one derivatives with pyrimidine-2,4(1H,3H)-dionePotent and selectiveDPP-4 Inhibition Assay
PI3K/AKT 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives7f: PI3Kδ = 6.99 µM, PI3Kγ = 4.01 µM, AKT-1 = 3.36 µMEnzyme Inhibition Assay

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these inhibitors function is crucial for understanding their mechanism of action and for guiding further drug development efforts.

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG NAM This compound (NAM) NAM->mGluR5 Inhibits Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream CDK9_Signaling_Pathway cluster_nucleus Nucleus cluster_logic PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylates CTD DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates A Phosphorylation of RNAPII CTD & DSIF/NELF RNAPII->DSIF_NELF Associated with Transcription_Elongation Transcription Elongation Inhibitor This compound Inhibitor Inhibitor->PTEFb Inhibits B Release of pausing A->B FBDD_Workflow cluster_workflow FBDD Workflow Start Fragment Library (e.g., containing this compound) Screening Biophysical Screening (NMR, SPR, X-ray) Start->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Structure-Guided Design, SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

An In-Depth Technical Guide to 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyrimidin-5-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from related pyrimidine and benzonitrile derivatives to present its chemical identity, proposed synthesis, and potential biological significance. The guide includes a detailed, generalized experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, a summary of its predicted physicochemical properties, and a discussion of its potential applications in drug discovery. Visualizations of a representative synthetic workflow and a relevant biological signaling pathway are provided to illustrate key concepts.

Chemical Identity and Properties

  • IUPAC Name: this compound

  • CAS Number: 893734-29-7

  • Molecular Formula: C₁₁H₇N₃

  • Molecular Weight: 181.19 g/mol

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Melting Point >200 °CBased on similar biaryl heterocyclic compounds.
Boiling Point >400 °CEstimated; likely to decompose at high temperatures.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.Typical for planar aromatic heterocyclic compounds.
pKa ~1.5 (pyrimidine ring)The pyrimidine ring is weakly basic.
LogP ~2.5Calculated; indicates moderate lipophilicity.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of C-C bonds between aromatic rings.[1] The Suzuki-Miyaura coupling is a particularly suitable method, utilizing a boronic acid or ester derivative of one aromatic ring and a halide of the other.[1][2][3]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction between 5-bromopyrimidine and 4-cyanophenylboronic acid.[1][4]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific reaction conditions.[5][6] All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Materials and Reagents:

  • 5-Bromopyrimidine

  • 4-Cyanophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water, to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its identity and purity.[7][8][9]

Diagram 1: Experimental Workflow for Suzuki-Miyaura Synthesis

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Analysis A Combine Reactants: - 5-Bromopyrimidine - 4-Cyanophenylboronic acid - Base (e.g., K2CO3) - Palladium Catalyst B Add Degassed Solvent (e.g., Dioxane/Water) A->B Inert Atmosphere C Heat under Inert Atmosphere (80-100 °C) B->C D Monitor by TLC C->D Sampling E Cool and Quench with Water D->E Reaction Complete F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS, FT-IR) G->H

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Applications

The Pyrimidine Moiety:

The pyrimidine ring is a fundamental component of nucleobases and is present in a wide range of pharmaceuticals with diverse biological activities, including:

  • Anticancer Agents: Pyrimidine derivatives are known to act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are often dysregulated in cancer.[11][18] They can interfere with cancer cell proliferation and survival pathways.

  • Antiviral and Antimicrobial Agents: Many antiviral and antimicrobial drugs incorporate the pyrimidine scaffold.[10][12]

  • Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as modulators of CNS targets.[11]

The Benzonitrile Moiety:

The benzonitrile group is a versatile functional group in drug design.[15][16][17][19]

  • Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, enabling interaction with enzyme active sites.[16]

  • Metabolic Stability: The electron-withdrawing nature of the nitrile can influence the metabolic stability of the aromatic ring.[17]

  • Pharmacokinetic Properties: The inclusion of a benzonitrile group can modulate the pharmacokinetic properties of a drug candidate.[16]

Given the combination of these two pharmacophores, this compound could be a valuable scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. Further research is required to elucidate its specific biological targets and mechanisms of action.

Diagram 2: Generalized Kinase Inhibition Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cell_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cell_Response Ligand Growth Factor Ligand->Receptor Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Receptor Inhibition

Caption: A potential signaling pathway that could be modulated by pyrimidine derivatives.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and an overview of its potential biological activities based on the established roles of its constituent pharmacophores. Further experimental investigation is necessary to fully characterize this molecule and explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. In the realm of medicinal chemistry and drug discovery, the pyrimidine scaffold is a privileged structure, appearing in a vast array of biologically active molecules, including anticancer and antiviral agents.[3][4] The functionalization of pyrimidines via Suzuki coupling is a key strategy for the synthesis of novel drug candidates.[3][5]

These application notes provide a detailed guide for utilizing 4-(pyrimidin-5-yl)benzonitrile, or more commonly its precursors such as a halogenated pyrimidine which is then coupled with a cyanophenylboronic acid, in Suzuki coupling reactions to generate diverse molecular architectures. The protocols and data presented herein are compiled from established methodologies for similar pyrimidine-containing substrates and serve as a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the pyrimidine derivative.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][2]

Core Components and Reaction Parameters

The success of a Suzuki coupling reaction with pyrimidine substrates is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring can influence the reaction, and optimization is often necessary.

Table 1: Typical Components for Suzuki Coupling of Pyrimidine Derivatives
ComponentExamplesTypical Concentration/LoadingKey Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂0.5 - 5 mol%Pd(PPh₃)₄ is often used for a wide range of substrates. Air-stable pre-catalysts like Pd(dppf)Cl₂ are also common.[6] Lower catalyst loadings are desirable for process chemistry to minimize residual palladium.[7]
Ligand PPh₃, SPhos, XPhos, dppf1 - 10 mol%Bulky and electron-rich phosphine ligands can enhance catalytic activity, especially for less reactive chlorides.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃2.0 - 3.0 equivalentsThe choice of base is critical and often solvent-dependent. K₃PO₄ is effective in many cases. Mild bases may be required for sensitive substrates.[8]
Solvent 1,4-Dioxane/Water, DMF, Toluene, Acetonitrile/WaterN/ADegassed solvents are crucial to prevent catalyst oxidation. A mixture of an organic solvent and water is frequently used.[9]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids1.0 - 1.5 equivalentsThe reactivity can be influenced by electronic effects of substituents on the boronic acid.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with a pyrimidine halide and an appropriately substituted boronic acid to yield products related to this compound.

Protocol 1: Conventional Heating Conditions
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the pyrimidine halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 4 mL of water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

  • Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative (1.0 equiv), the boronic acid (1.0-1.5 equiv), the palladium catalyst (0.5-5 mol%), ligand (if required), and base (2.0-3.0 equiv).[9]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.[9]

  • Solvent Addition: Add the degassed solvent system via syringe.[9]

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[9]

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.[9]

Data Presentation

The following table summarizes representative conditions and yields for Suzuki coupling reactions involving pyrimidine substrates, which can be used as a starting point for the synthesis of this compound derivatives.

Table 2: Exemplary Suzuki Coupling Reactions of Pyrimidine Derivatives
Pyrimidine SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane/H₂O100 / 0.25 (MW)High
5-Bromopyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O80 / 12Good
4-Chloropyrimidine3-Thiopheneboronic acidPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane100 / 6Excellent
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80 / -Good to Better

Note: Yields are qualitative descriptions based on literature for similar reactions and will vary depending on the specific substrates and precise conditions used.[6][10]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Ar-Pd(II)-X(L2) R¹-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R²-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R² (L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Pyrimidine Halide, Boronic Acid, Catalyst, Base Inert Purge with Inert Gas Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat Reaction (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Extract Aqueous Wash Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Reaction_Components Suzuki_Coupling Suzuki Coupling Product Substrates Substrates Substrates->Suzuki_Coupling Pyrimidine_Halide 4-(Halogenated-Pyrimidin-5-yl)benzonitrile or precursor Pyrimidine_Halide->Substrates Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Substrates Catalytic_System Catalytic System Catalytic_System->Suzuki_Coupling Pd_Catalyst Palladium Source (e.g., Pd(PPh₃)₄) Pd_Catalyst->Catalytic_System Ligand Phosphine Ligand (e.g., PPh₃, SPhos) Ligand->Catalytic_System Base Base (e.g., K₂CO₃, K₃PO₄) Base->Catalytic_System Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Suzuki_Coupling

References

Application Notes and Protocols: 4-(Pyrimidin-5-yl)benzonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrimidin-5-yl)benzonitrile is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The pyrimidine ring system is a common feature in numerous approved drugs and clinical candidates due to its ability to participate in key hydrogen bonding interactions with various biological targets. The presence of the nitrile group on the phenyl ring provides a useful handle for further chemical modification or can act as a key pharmacophoric element. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of potent inhibitors for various therapeutic targets, including kinases and G-protein coupled receptors (GPCRs).

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the discovery of inhibitors for several important drug targets. Its rigid structure and potential for diverse functionalization make it an attractive starting point for lead optimization campaigns.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyrimidine core of this compound can mimic the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.

  • p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production. Inhibitors of p38 MAPK have therapeutic potential for treating chronic inflammatory diseases. The this compound core can be elaborated to generate potent p38 MAPK inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Dysregulation of EGFR and VEGFR-2 signaling is a hallmark of many cancers. Pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of these receptor tyrosine kinases, demonstrating anti-proliferative activity in cancer cell lines.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of cell surface receptors and are targets for a significant portion of modern medicines.

  • Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs): mGluR5 is implicated in various neurological and psychiatric disorders. Complex molecules incorporating a substituted pyrimidine core, such as HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), have been developed as potent and selective mGluR5 NAMs.[1]

Quantitative Biological Data

The following tables summarize the biological activity of representative compounds derived from pyrimidine-5-carbonitrile and related scaffolds.

Table 1: p38 MAP Kinase Inhibitors

Compound IDStructurep38α IC50 (nM)Cellular Activity (LPS-induced TNFα release) IC50 (nM)
1 3,4-dihydropyrimido[4,5-d]pyrimidin-2-one derivative100 - 500Not Reported
2 3,4-dihydropyrido[4,3-d]pyrimidin-2-one derivative50 - 100Not Reported
BIRB 796 N-pyrazole, N'-aryl urea derivative0.118

Data is representative of compounds from the cited literature and may not be direct derivatives of this compound but highlight the potential of the pyrimidine scaffold.[2][3][4]

Table 2: EGFR and VEGFR-2 Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Cell LineCytotoxicity IC50 (µM)
9d VEGFR-2Not ReportedHCT-1161.14 - 10.33
11e VEGFR-20.61HCT-1161.14
12b VEGFR-20.53MCF-71.54
16 EGFR0.034MDA-MB-4680.844

These compounds are pyrimidine-5-carbonitrile derivatives, demonstrating the utility of this core structure.[5][6]

Table 3: mGluR5 Negative Allosteric Modulators (NAMs)

Compound IDTargetKᵢ (nM)Functional Assay IC50 (nM)
HTL14242 mGluR52.513
MPEP mGluR516Not Reported
VU0285683 mGluR5High AffinityAnxiolytic-like activity in vivo

These compounds highlight the application of the pyrimidine scaffold in developing GPCR modulators.[1][7][8]

Experimental Protocols

The following protocols describe key synthetic transformations for functionalizing the this compound scaffold. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(Aryl-pyrimidin-5-yl)benzonitriles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 5-halopyrimidine with an arylboronic acid. This reaction is a versatile method for introducing aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

Materials:

  • 4-(5-Bromopyrimidin-yl)benzonitrile (or 4-(5-iodopyrimidin-yl)benzonitrile) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.08 - 0.2 equiv) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-(5-bromopyrimidin-yl)benzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.12 equiv).

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-(aryl-pyrimidin-5-yl)benzonitrile.

Protocol 2: Stille Cross-Coupling for the Synthesis of 4-(Aryl-pyrimidin-5-yl)benzonitriles

The Stille coupling provides an alternative method for C-C bond formation, using an organotin reagent.

Materials:

  • 4-(5-Iodopyrimidin-yl)benzonitrile (1.0 equiv)

  • Aryltributylstannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene, degassed

  • Aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-(5-iodopyrimidin-yl)benzonitrile (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add anhydrous, degassed DMF or toluene via syringe.

  • Add the aryltributylstannane (1.1 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into an aqueous potassium fluoride solution.

  • Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.

p38_MAPK_pathway extracellular_stimuli Inflammatory Cytokines / Stress receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream_targets Downstream Targets (e.g., MK2, ATF2) p38->downstream_targets inflammation Inflammation (TNF-α, IL-1β production) downstream_targets->inflammation inhibitor p38 Inhibitor (e.g., Pyrimidine-based) inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_VEGFR_pathway egf EGF egfr EGFR egf->egfr vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway egfr->ras_raf_mek_erk vegfr2->pi3k_akt vegfr2->ras_raf_mek_erk cell_proliferation Cell Proliferation Survival pi3k_akt->cell_proliferation angiogenesis Angiogenesis pi3k_akt->angiogenesis ras_raf_mek_erk->cell_proliferation inhibitor Pyrimidine-5-carbonitrile Inhibitor inhibitor->egfr inhibitor->vegfr2

Caption: Overview of EGFR and VEGFR-2 signaling pathways targeted by pyrimidine-5-carbonitrile inhibitors.

Experimental Workflows

The following diagrams illustrate the general workflows for the key synthetic reactions.

suzuki_workflow start Start 4-(5-Bromopyrimidin-yl)benzonitrile Arylboronic Acid Pd(OAc)₂, PPh₃, Base reaction Reaction Inert Atmosphere Degassed Solvent Heat (80-100 °C) start->reaction workup Workup Cool, Dilute Wash (H₂O, Brine) Dry (Na₂SO₄) reaction->workup purification Purification Column Chromatography workup->purification product {Product | 4-(Aryl-pyrimidin-5-yl)benzonitrile} purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

stille_workflow start Start 4-(5-Iodopyrimidin-yl)benzonitrile Aryltributylstannane Pd(PPh₃)₄ reaction Reaction Inert Atmosphere Anhydrous Solvent Heat (100 °C) start->reaction workup Workup Cool, Add KF(aq) Filter (Celite) Extract reaction->workup purification Purification Column Chromatography workup->purification product {Product | 4-(Aryl-pyrimidin-5-yl)benzonitrile} purification->product

References

Application Notes and Protocols for Kinase Inhibition Assays with 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2][3] Compounds incorporating pyrimidine and benzonitrile moieties have shown potent inhibitory activity against a variety of protein kinases by competing with ATP at the enzyme's active site.[2][3] This application note provides a detailed protocol for assessing the inhibitory activity of 4-(Pyrimidin-5-yl)benzonitrile, a representative compound of this class, against a panel of protein kinases. The methodologies described herein are based on established and widely used kinase assay platforms.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes hypothetical inhibitory activities of this compound against a selection of relevant protein kinases. This data is for illustrative purposes and serves as a template for presenting experimental findings.

Kinase TargetKinase FamilyIC50 (nM)Assay Method
EGFRTyrosine Kinase85ADP-Glo
SrcTyrosine Kinase120HTRF
CDK2/Cyclin ASerine/Threonine Kinase250Radiometric
VEGFR2Tyrosine Kinase180ADP-Glo
PDGFRβTyrosine Kinase210ADP-Glo

Experimental Protocols

A detailed methodology for determining the IC50 value of this compound against Epidermal Growth Factor Receptor (EGFR) using the ADP-Glo™ Kinase Assay is provided below. This luminescent assay quantifies the amount of ADP produced in a kinase reaction.[4][5]

Materials:

  • This compound

  • Recombinant human EGFR enzyme (BPS Bioscience, Cat. No. 40187 or similar)[6]

  • Poly(Glu, Tyr) 4:1 peptide substrate (Sigma-Aldrich or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[4]

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • Prepare the kinase reaction buffer.

    • In a white assay plate, add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a 2x kinase/substrate mixture containing the EGFR enzyme and the poly(Glu, Tyr) substrate in the kinase buffer. Add 2.5 µL of this mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase buffer) to each well. The final reaction volume should be 10 µL.

  • Incubation:

    • Incubate the reaction plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and provide the necessary components for the luminescence reaction.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway. EGFR activation leads to the initiation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions (this compound) Start->Compound_Prep Reaction_Setup Set Up Kinase Reaction (EGFR, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubation->Add_ADP_Glo Incubate_RT1 Incubate at Room Temp Add_ADP_Glo->Incubate_RT1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_RT1->Add_Detection Incubate_RT2 Incubate at Room Temp Add_Detection->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End

References

Application of Pyrimidine-5-carbonitrile Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

Application Notes

This document provides an overview of the application of pyrimidine-5-carbonitrile derivatives in cancer cell line studies. While specific data on 4-(Pyrimidin-5-yl)benzonitrile is not extensively available in the public domain, this report synthesizes findings from studies on structurally related pyrimidine-5-carbonitrile compounds. These derivatives have emerged as a promising class of molecules with significant anti-cancer properties, targeting various key signaling pathways involved in tumor growth and proliferation.

The core structure, a pyrimidine ring substituted with a carbonitrile group at the 5-position, serves as a versatile scaffold for the development of potent and selective kinase inhibitors. Modifications at other positions of the pyrimidine ring have led to the discovery of compounds with activity against Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms, Cyclooxygenase-2 (COX-2), and the PI3K/AKT/mTOR signaling pathway.[1][2][3]

The anti-cancer effects of these derivatives have been demonstrated across a range of human cancer cell lines, including but not limited to, colorectal, hepatocellular, breast, non-small cell lung, and leukemia cell lines.[3][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key kinases crucial for cancer cell survival and proliferation.[1][3][4]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine-5-carbonitrile derivatives against several human cancer cell lines as reported in the literature. It is important to note that these are representative examples and the activity of a specific compound is highly dependent on its unique substitution pattern.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Series 1 (EGFR/COX-2 Inhibitors)
Compound 4eColo 205 (Colon)1.66[1]
Compound 4fColo 205 (Colon)1.83[1]
Series 2 (EGFR WT/T790M Inhibitors)
Compound 11bHCT-116 (Colorectal)3.37[4]
HepG-2 (Hepatocellular)3.04[4]
MCF-7 (Breast)4.14[4]
A549 (Non-small cell lung)2.4[4]
Series 3 (PI3K/AKT Inhibitors)
Compound 7fK562 (Leukemia)3.36 (AKT-1)[3]
6.99 (PI3Kδ)[3]
4.01 (PI3Kγ)[3]
Series 4 (General Cytotoxicity)
Compound 3aA549 (Lung)5.988[5]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of pyrimidine-5-carbonitrile derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Pyrimidine-5-carbonitrile derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[6][7]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carbonitrile derivative in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the pyrimidine-5-carbonitrile derivative induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine-5-carbonitrile derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine-5-carbonitrile derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This protocol can be used to investigate the effect of the pyrimidine-5-carbonitrile derivative on the expression or phosphorylation status of key proteins in a signaling pathway (e.g., EGFR, AKT, Caspase-3).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The expression levels of the target proteins can be quantified and normalized to a loading control like β-actin.

Visualizations

G cluster_0 Drug Action cluster_1 Signaling Pathway cluster_2 Cellular Outcome Pyrimidine-5-carbonitrile\nDerivative Pyrimidine-5-carbonitrile Derivative EGFR EGFR Pyrimidine-5-carbonitrile\nDerivative->EGFR Inhibition PI3K PI3K Pyrimidine-5-carbonitrile\nDerivative->PI3K Inhibition Apoptosis Apoptosis Pyrimidine-5-carbonitrile\nDerivative->Apoptosis Induces EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes

Caption: Potential signaling pathways targeted by pyrimidine-5-carbonitrile derivatives.

G A Cancer Cell Culture B Treatment with Pyrimidine-5-carbonitrile Derivative A->B C Incubation (24-72h) B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Flow Cytometry) C->E F Mechanism of Action Studies (e.g., Western Blot) C->F G Data Analysis (IC50, Apoptosis %, Protein Levels) D->G E->G F->G

Caption: General experimental workflow for evaluating pyrimidine-5-carbonitrile derivatives.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(Pyrimidin-5-yl)benzonitrile Derivatives as mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the high-throughput screening (HTS) assays involving 4-(Pyrimidin-5-yl)benzonitrile derivatives, focusing on their characterization as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This document includes detailed experimental protocols, quantitative data for exemplary compounds, and visualizations of the relevant signaling pathway and screening workflow.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating glutamatergic signaling in the central nervous system. Its dysregulation has been implicated in various neurological and psychiatric disorders.[1] The this compound scaffold is a key feature of several potent and selective mGluR5 NAMs. These compounds do not bind to the orthosteric glutamate binding site but rather to an allosteric site within the seven-transmembrane (7TM) domain, modulating the receptor's response to glutamate.[1]

This document details the application of two such compounds, N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) and 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242) , as examples to illustrate the screening and characterization process.

Signaling Pathway and Mechanism of Action

mGluR5 is coupled to Gq/G11 proteins.[2] Upon activation by glutamate, Gq/G11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] mGluR5 NAMs, such as those containing the this compound moiety, bind to an allosteric site on the receptor and inhibit this signaling cascade.[2]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq/G11 mGluR5->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 NAM This compound (NAM) NAM->mGluR5 Inhibits

mGluR5 signaling pathway and inhibition by a NAM.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for VU0424238 and HTL14242.

Table 1: In Vitro Potency and Binding Affinity of mGluR5 NAMs

CompoundmGluR5 pIC50mGluR5 IC50 (nM)Assay TypemGluR5 pKimGluR5 Ki (nM)RadioligandReference(s)
VU0424238 8.51 ± 0.043.1Ca2+ Mobilization-4.4[3H]methoxy-PEPy[3][4][5]
HTL14242 9.20.63Ca2+ Mobilization9.30.5[3H]-M-MPEP[2][6]

Table 2: In Vitro ADME and Pharmacokinetic Profile of mGluR5 NAMs

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)CYP1A2 IC50 (µM)hERG ActivityRat Plasma StabilityClearance (Rat) (mL/min/kg)Clearance (Cyno) (mL/min/kg)Bioavailability (Dog)Reference(s)
VU0424238 4.3>305.40.2Not ReportedUnstable19.315.5Not Reported[3][4]
HTL14242 Not ReportedNot ReportedNot ReportedNot ReportedInactiveStableNot ReportedNot Reported80%[6]

High-Throughput Screening Workflow

A typical HTS cascade for the discovery and characterization of novel mGluR5 NAMs containing the this compound scaffold involves a series of in vitro assays to determine potency, selectivity, and drug-like properties.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Secondary Screening cluster_tertiary Lead Optimization HTS High-Throughput Screen (Large Compound Library) PrimaryAssay Primary Functional Assay (e.g., Ca2+ Mobilization) HTS->PrimaryAssay Identify 'Hits' DoseResponse Dose-Response Analysis (IC50 Determination) PrimaryAssay->DoseResponse BindingAssay Radioligand Binding Assay (Ki Determination) DoseResponse->BindingAssay Selectivity Selectivity Assays (vs. other mGluRs, etc.) BindingAssay->Selectivity ADME In Vitro ADME Assays (CYP Inhibition, Plasma Stability) Selectivity->ADME PK In Vivo Pharmacokinetics (Rat, Dog, etc.) ADME->PK Efficacy In Vivo Efficacy Models PK->Efficacy

HTS workflow for mGluR5 NAM discovery.

Experimental Protocols

mGluR5 Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of test compounds as negative allosteric modulators of mGluR5 by measuring their ability to inhibit glutamate-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing human or rat mGluR5.

  • Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • L-glutamic acid.

  • Test compounds (e.g., VU0424238, HTL14242) dissolved in DMSO.

  • Black-walled, clear-bottom 384-well microplates.

  • A fluorescence imaging plate reader (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Seed HEK293-mGluR5 cells into 384-well plates at a density of 20,000-40,000 cells per well in assay medium and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer.

    • Remove the cell culture medium from the plate and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Preparation:

    • Perform serial dilutions of the test compounds in DMSO to create a concentration gradient.

    • Further dilute the compounds in assay buffer to the desired final concentrations.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the test compounds to the wells and incubate for a specified period (e.g., 2-15 minutes).

    • Add an EC80 concentration of L-glutamate to stimulate the mGluR5 receptor.

    • Record the fluorescence intensity over time to measure the intracellular calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of wells with vehicle control.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

mGluR5 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the mGluR5 receptor by measuring their ability to displace a specific radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 cells expressing human mGluR5.

  • Radioligand (e.g., [3H]-M-MPEP or [3H]methoxy-PEPy).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Non-specific binding control (a high concentration of a known mGluR5 NAM, e.g., MPEP).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the non-radiolabeled competitor.

  • Binding Reaction:

    • Add the prepared cell membranes to each well to initiate the binding.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential for drug-drug interactions by determining the IC50 values of test compounds against major human CYP isoforms.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system.

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4, dextromethorphan for CYP2D6).

  • Test compounds dissolved in DMSO.

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • 96-well plates.

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound at various concentrations with HLM and the NADPH regenerating system in incubation buffer.

    • Initiate the reaction by adding the CYP-specific probe substrate.

    • Incubate at 37°C for a specified time.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate-specific metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a suitable model to determine the IC50 value for each CYP isoform.

References

Application Notes: Cell-based Assays for 4-(Pyrimidin-5-yl)benzonitrile Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of 4-(Pyrimidin-5-yl)benzonitrile derivatives as potential anti-cancer agents. This class of compounds has shown promise in targeting key signaling pathways involved in cell proliferation and survival. The following protocols and data presentation formats are designed to facilitate the systematic assessment of these derivatives in a preclinical setting.

Introduction

This compound derivatives represent a scaffold of significant interest in medicinal chemistry due to their potential to inhibit various protein kinases that are often dysregulated in cancer. Dysregulation of signaling pathways such as the PI3K/AKT/mTOR and EGFR pathways is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[1][2] Cell-based assays are crucial for determining the efficacy and mechanism of action of novel kinase inhibitors in a biologically relevant context.[3][4] This document outlines key in vitro assays to characterize the anti-cancer properties of this compound derivatives, including assessments of cell viability, cell cycle progression, and apoptosis induction.

Data Presentation

Quantitative data from the following assays should be summarized for clear comparison of the anti-cancer activity of different this compound derivatives.

Table 1: Anti-proliferative Activity of this compound Derivatives in Various Cancer Cell Lines

Compound IDCell LineIC50 (µM)¹Reference CompoundIC50 (µM)¹
Derivative A MCF-7 (Breast)DataDoxorubicinData
HCT-116 (Colon)DataDoxorubicinData
A549 (Lung)DataDoxorubicinData
Derivative B MCF-7 (Breast)DataDoxorubicinData
HCT-116 (Colon)DataDoxorubicinData
A549 (Lung)DataDoxorubicinData

¹IC50: The concentration of the compound that inhibits cell growth by 50%.

Table 2: Effect of this compound Derivatives on Cell Cycle Distribution

Compound IDConcentration (µM)Cell Line% Cells in G0/G1% Cells in S% Cells in G2/M
Control 0MCF-7DataDataData
Derivative A IC50MCF-7DataDataData
Control 0HCT-116DataDataData
Derivative A IC50HCT-116DataDataData

Table 3: Apoptosis Induction by this compound Derivatives

Compound IDConcentration (µM)Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
Control 0MCF-7DataData
Derivative A IC50MCF-7DataData
Control 0HCT-116DataData
Derivative A IC50HCT-116DataData

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the this compound derivatives in complete growth medium.

  • Remove the overnight culture medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.[5][6]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivatives

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate overnight.

  • Treat the cells with the desired concentrations of the this compound derivatives for 24-48 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time period.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour of staining.

  • Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

G cluster_0 RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a this compound derivative.

G cluster_workflow Experimental Workflow cluster_assays Cell-Based Assays start Seed Cancer Cells (e.g., MCF-7, HCT-116) treatment Treat with this compound Derivatives (24-72h) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis analysis Data Analysis (IC50, % Cell Distribution) viability->analysis cell_cycle->analysis apoptosis->analysis end Evaluation of Anti-Cancer Activity analysis->end

Caption: General experimental workflow for evaluating this compound derivatives.

References

Application Notes and Protocols for 4-(Pyrimidin-5-yl)benzonitrile as a Negative Allosteric Modulator of mGluR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in numerous neurological and psychiatric disorders has made it a significant target for drug discovery. Negative allosteric modulators (NAMs) of mGluR5 are of particular interest as they offer a mechanism to dampen receptor activity with greater subtype selectivity compared to orthosteric ligands. This document provides detailed application notes and protocols for the characterization of 4-(Pyrimidin-5-yl)benzonitrile, a putative mGluR5 NAM. While specific quantitative data for this compound is not extensively available in public literature, this guide utilizes data from structurally related pyrimidine-containing mGluR5 NAMs to provide a comprehensive framework for its evaluation.

mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade that leads to an increase in intracellular calcium. The receptor is coupled to the Gαq/11 subunit of the heterotrimeric G-protein. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). As a negative allosteric modulator, this compound is expected to bind to a site topographically distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate stimulation.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds G_protein Gαq/11 mGluR5->G_protein Activates NAM This compound (NAM) NAM->mGluR5 Modulates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Downstream Downstream Cellular Responses Ca2_cyto->Downstream PKC->Downstream

mGluR5 signaling cascade.

Quantitative Data for Representative Pyrimidine-Containing mGluR5 NAMs

The following tables summarize the in vitro pharmacological data for well-characterized pyrimidine-containing negative allosteric modulators of mGluR5. This data is provided as a reference for the expected potency and efficacy of compounds with a similar chemical scaffold to this compound.

Table 1: In Vitro Binding Affinity of Representative Pyrimidine-Containing mGluR5 NAMs

Compound NameRadioligandCell LineKi (nM)Reference
VU0424238[3H]M-MPEPHEK293 expressing human mGluR54.4[1]
HTL14242[3H]M-MPEPHEK293 expressing human mGluR518[2]

Table 2: In Vitro Functional Potency of Representative Pyrimidine-Containing mGluR5 NAMs

Compound NameAssay TypeCell LineIC50 (nM)EfficacyReference
VU0424238Calcium MobilizationHEK293A expressing rat mGluR513Full Antagonist[1]
HTL14242IP-OneHEK293 expressing human mGluR512Full Antagonist[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the mGluR5 receptor.

Radioligand_Binding_Workflow prep Prepare Membranes (HEK293-h-mGluR5) incubation Incubate: - Membranes - Radioligand ([³H]M-MPEP) - Test Compound prep->incubation filtration Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

Radioligand binding assay workflow.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human mGluR5.

  • Radioligand: [3H]-M-MPEP (a commonly used radiolabeled mGluR5 NAM).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known mGluR5 NAM (e.g., 10 µM MPEP).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound dilution.

    • 50 µL of radioligand solution (at a concentration near its Kd).

    • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit glutamate-induced increases in intracellular calcium.

Calcium_Mobilization_Workflow seeding Seed Cells (HEK293-h-mGluR5) loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) seeding->loading incubation Incubate with Test Compound loading->incubation stimulation Stimulate with Glutamate (EC₈₀) incubation->stimulation measurement Measure Fluorescence (FLIPR or plate reader) stimulation->measurement analysis Data Analysis (Calculate IC₅₀) measurement->analysis

Calcium mobilization assay workflow.

Materials:

  • Cells: HEK293 cells stably expressing human or rat mGluR5.

  • Calcium-sensitive dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • Agonist: L-Glutamate.

  • Probenecid (optional): To prevent dye leakage.

  • Black-walled, clear-bottom 96-well plates.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer.

    • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined concentration of glutamate (typically the EC80) to each well.

    • Measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of glutamate alone (100%) and a baseline control (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The protocols and reference data provided in this document offer a robust framework for the pharmacological characterization of this compound as a negative allosteric modulator of mGluR5. By employing these standardized assays, researchers can determine the binding affinity and functional potency of this compound, contributing to a deeper understanding of its therapeutic potential. The signaling pathway and workflow diagrams provide a clear visual representation of the underlying biological processes and experimental procedures.

References

Application Notes and Protocols for the Synthesis of 4-(Pyrimidin-5-yl)benzonitrile-Based PROTACs Targeting IRAK4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Unlike traditional kinase inhibitors that only block the catalytic activity of IRAK4, PROTAC-mediated degradation eliminates the entire protein, thereby abrogating both its kinase and scaffolding functions.[3] This dual action offers the potential for a more profound and durable therapeutic effect.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a 4-(pyrimidin-5-yl)benzonitrile scaffold as the IRAK4-targeting warhead.

Signaling Pathway: IRAK4-Mediated Inflammation and PROTAC Intervention

IRAK4 is a central node in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex.[4] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1.[3] These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response. A this compound-based PROTAC intervenes by binding to IRAK4 and recruiting an E3 ligase (e.g., Cereblon), leading to the ubiquitination and proteasomal degradation of IRAK4, thus shutting down the inflammatory signaling cascade.

IRAK4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand TLR/IL-1R TLR/IL-1R Ligand->TLR/IL-1R Activation MyD88 MyD88 TLR/IL-1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 IRAK1->TRAF6 Activation IKK_Complex IKK Complex TRAF6->IKK_Complex Activation NF_kB NF-κB IKK_Complex->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Nucleus->Pro_inflammatory_Cytokines Transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->IRAK4 Ubiquitination Ub Ub

Caption: IRAK4 signaling pathway and PROTAC-mediated degradation.

Experimental Protocols

Synthesis of this compound-Based PROTACs

The synthesis of a this compound-based IRAK4 PROTAC can be achieved through a modular approach, involving the synthesis of the IRAK4 warhead, the E3 ligase ligand with a linker, and their subsequent coupling. The following protocols outline a representative synthesis.

1. Synthesis of the IRAK4 Warhead: this compound

This protocol describes the synthesis of the core warhead structure via a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • 5-Bromopyrimidine

    • 4-Cyanophenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

2. Synthesis of the Pomalidomide-Linker Intermediate

This protocol describes the synthesis of a pomalidomide derivative with a linker terminating in a functional group suitable for coupling to the warhead (e.g., a primary amine).

  • Materials:

    • Pomalidomide

    • tert-butyl (6-bromohexyl)carbamate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Alkylation: To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and tert-butyl (6-bromohexyl)carbamate (1.2 eq).

    • Stir the reaction mixture at 80 °C for 16 hours.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain the Boc-protected pomalidomide-linker.

    • Deprotection: Dissolve the Boc-protected intermediate in DCM and add TFA (10 eq).

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to yield the pomalidomide-linker with a terminal amine, which can be used directly in the next step.

3. Final PROTAC Assembly: Coupling of Warhead and Pomalidomide-Linker

This protocol describes the final coupling step to form the PROTAC molecule. In this example, we will assume a nucleophilic aromatic substitution on a suitably activated pyrimidine ring of the warhead. For this to be feasible, the pyrimidine ring of the warhead needs to be activated with a leaving group (e.g., a chlorine atom) at a position amenable to substitution by the amine-linker.

  • Materials:

    • Activated this compound derivative (e.g., with a chloro-substituent on the pyrimidine ring)

    • Pomalidomide-linker with a terminal amine (from step 2)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethyl sulfoxide (DMSO)

    • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • In a reaction vial, dissolve the activated this compound warhead (1.0 eq) and the pomalidomide-linker amine (1.1 eq) in DMSO.

    • Add DIPEA (3.0 eq) to the solution.

    • Heat the reaction mixture to 120 °C and stir for 16-24 hours in a sealed vial.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture and purify the final PROTAC by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for PROTAC Evaluation

A systematic workflow is essential to characterize the biological activity of a newly synthesized PROTAC.

PROTAC_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_cellular_assays Cellular Assays cluster_mechanistic_studies Mechanistic Studies synthesis PROTAC Synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization cell_treatment Cell Treatment with PROTAC characterization->cell_treatment western_blot Western Blot for IRAK4 Degradation cell_treatment->western_blot cell_viability Cell Viability Assay (e.g., MTT) cell_treatment->cell_viability cytokine_release Cytokine Release Assay (e.g., ELISA) cell_treatment->cytokine_release proteasome_inhibition Proteasome Inhibitor Co-treatment cell_treatment->proteasome_inhibition e3_ligase_competition E3 Ligase Ligand Competition cell_treatment->e3_ligase_competition dose_response Dose-Response Analysis (DC50, Dmax) western_blot->dose_response

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Data Presentation

The efficacy of newly synthesized PROTACs should be quantified and presented in a clear, tabular format to allow for easy comparison.

Table 1: Physicochemical and Pharmacokinetic Properties of a Representative IRAK4 PROTAC (Hypothetical Data)

PropertyValueMethod
Molecular Weight750.8 g/mol Calculated
cLogP4.2Calculated
Aqueous Solubility15 µMNephelometry
Microsomal Stability (t½)120 minHuman Liver Microsomes

Table 2: In Vitro Biological Activity of a Representative IRAK4 PROTAC

AssayCell LineEndpointValue
IRAK4 DegradationTHP-1DC₅₀10 nM
IRAK4 DegradationTHP-1Dₘₐₓ>95%
Cytokine Inhibition (LPS-stimulated)PBMCsIL-6 IC₅₀25 nM
Cell ViabilityOCI-Ly10IC₅₀1.5 µM
IRAK4 Binding Affinity-Kᵢ5 nM

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Conclusion

The synthesis of this compound-based PROTACs targeting IRAK4 presents a promising strategy for the development of novel therapeutics for inflammatory diseases and cancer. The modular synthetic approach allows for the systematic optimization of the warhead, linker, and E3 ligase ligand to achieve desired potency, selectivity, and pharmacokinetic properties. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the design, synthesis, and evaluation of this exciting new class of targeted protein degraders.

References

Application Notes and Protocols: Radiolabeling of 4-(Pyrimidin-5-yl)benzonitrile for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 4-(pyrimidin-5-yl)benzonitrile, a compound of interest for in vivo imaging of various biological targets. The following sections detail the necessary precursors, radiolabeling methodologies, quality control procedures, and a protocol for preclinical in vivo imaging studies.

Introduction

This compound and its derivatives are emerging as significant pharmacophores in drug discovery due to their potential to interact with a variety of biological targets. The ability to radiolabel this scaffold with positron-emitting or gamma-emitting radionuclides allows for non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities are invaluable for understanding the pharmacokinetics, pharmacodynamics, and target engagement of novel drug candidates in preclinical and clinical research. This document outlines the protocols for the synthesis of a suitable precursor and its subsequent radiolabeling for use in in vivo imaging studies.

Radiolabeling Strategy

An indirect radiolabeling approach using a prosthetic group is often favored for molecules that do not readily incorporate common radioisotopes. In this protocol, we describe the synthesis of a precursor, 4-(5-(4-(hydroxymethyl)phenyl)pyrimidin-5-yl)benzonitrile, which can be radiolabeled with Fluorine-18 ([¹⁸F]) via a tosylation/fluorination sequence. [¹⁸F] is a positron emitter with a half-life of 109.8 minutes, making it ideal for PET imaging.

Experimental Protocols

Synthesis of Precursor: 4-(5-(4-(Tosylmethyl)phenyl)pyrimidin-5-yl)benzonitrile

The synthesis of the tosylated precursor is a crucial step for subsequent radiolabeling.

Materials:

  • This compound

  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Toluene

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Suzuki Coupling: To a solution of this compound (1.0 eq) and 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add Pd(OAc)₂ (0.05 eq), S-Phos (0.1 eq), and K₂CO₃ (3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-(5-(4-(hydroxymethyl)phenyl)pyrimidin-5-yl)benzonitrile.

  • Tosylation: Dissolve the product from the previous step (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final precursor, 4-(5-(4-(tosylmethyl)phenyl)pyrimidin-5-yl)benzonitrile.

cluster_synthesis Precursor Synthesis Start Start Suzuki_Coupling Suzuki Coupling: This compound + 4-(hydroxymethyl)phenylboronic acid pinacol ester Start->Suzuki_Coupling Pd(OAc)₂, S-Phos, K₂CO₃ Purification_1 Purification (Column Chromatography) Suzuki_Coupling->Purification_1 Intermediate 4-(5-(4-(hydroxymethyl)phenyl) pyrimidin-5-yl)benzonitrile Purification_1->Intermediate Tosylation Tosylation: + p-Toluenesulfonyl chloride Intermediate->Tosylation TEA, DCM Purification_2 Purification (Column Chromatography) Tosylation->Purification_2 Precursor Tosylated Precursor Purification_2->Precursor

Caption: Workflow for the synthesis of the tosylated precursor.

[¹⁸F]Radiolabeling of this compound

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • 4-(5-(4-(Tosylmethyl)phenyl)pyrimidin-5-yl)benzonitrile (precursor)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • C18 Sep-Pak cartridge

  • HPLC system (preparative and analytical)

Procedure:

  • [¹⁸F]Fluoride Activation: Transfer the aqueous [¹⁸F]fluoride solution to a shielded vial.

  • Add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen. Repeat with anhydrous acetonitrile.

  • Radiolabeling Reaction: Dissolve the precursor (2-5 mg) in anhydrous DMSO (0.5 mL).

  • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.

  • Seal the reaction vial and heat at 120 °C for 15 minutes.

  • Purification: After cooling, quench the reaction with water.

  • Load the reaction mixture onto a C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

  • Elute the crude [¹⁸F]-labeled product with acetonitrile.

  • Purify the product using a semi-preparative HPLC system.

  • Collect the fraction corresponding to [¹⁸F]4-(5-(4-(fluoromethyl)phenyl)pyrimidin-5-yl)benzonitrile.

  • Reformulate the final product in a biocompatible solvent (e.g., saline with 10% ethanol) for in vivo studies.

cluster_radiolabeling Radiolabeling Workflow F18_Activation [¹⁸F]Fluoride Activation: [¹⁸F]F⁻ + K₂₂₂/K₂CO₃ Radiolabeling Radiolabeling Reaction: + Precursor in DMSO F18_Activation->Radiolabeling Heat (120 °C) Purification_SepPak Initial Purification (C18 Sep-Pak) Radiolabeling->Purification_SepPak Purification_HPLC Final Purification (Semi-preparative HPLC) Purification_SepPak->Purification_HPLC Final_Product [¹⁸F]-Labeled Product Purification_HPLC->Final_Product

Caption: Workflow for the [¹⁸F]-radiolabeling process.

Quality Control

Table 1: Quality Control Specifications for [¹⁸F]4-(5-(4-(fluoromethyl)phenyl)pyrimidin-5-yl)benzonitrile

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Radiochemical Yield 20-40% (decay-corrected)Calculation from initial activity
Specific Activity > 1.0 Ci/µmolAnalytical HPLC with mass detection
Residual Solvents < 0.5% Ethanol, < 0.04% AcetonitrileGas Chromatography (GC)
pH 4.5 - 7.5pH meter
Sterility SterileSterility Test (e.g., USP <71>)
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) Test

In Vivo Imaging Protocol

This protocol outlines a general procedure for a preclinical PET imaging study in rodents.

Materials:

  • [¹⁸F]4-(5-(4-(fluoromethyl)phenyl)pyrimidin-5-yl)benzonitrile in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Animal model (e.g., tumor-bearing mice)

  • PET/CT scanner

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane (2-3% in oxygen).

  • Maintain the animal's body temperature using a heating pad.

  • Radiotracer Administration: Administer a bolus injection of the radiotracer (typically 100-200 µCi) via the tail vein.

  • Image Acquisition: Position the animal in the PET/CT scanner.

  • Acquire a dynamic or static PET scan over a predefined time course (e.g., 60 minutes).

  • Perform a CT scan for anatomical co-registration.

  • Image Analysis: Reconstruct the PET images and co-register with the CT data.

  • Draw regions of interest (ROIs) on various organs and tissues to generate time-activity curves (TACs).

  • Calculate the standardized uptake value (SUV) for quantitative analysis.

cluster_invivo In Vivo Imaging Workflow Animal_Prep Animal Preparation (Anesthesia, Temperature Control) Tracer_Admin Radiotracer Administration (Tail Vein Injection) Animal_Prep->Tracer_Admin Image_Acq PET/CT Image Acquisition Tracer_Admin->Image_Acq Image_Analysis Image Reconstruction and Analysis (ROI, TAC, SUV) Image_Acq->Image_Analysis Results Biodistribution Data Image_Analysis->Results

Caption: Workflow for the in vivo PET imaging study.

Expected Biodistribution Data

The biodistribution of the radiotracer will depend on its specific biological target. The following table provides hypothetical biodistribution data in a tumor-bearing mouse model at 60 minutes post-injection.

Table 2: Hypothetical Biodistribution of [¹⁸F]4-(5-(4-(fluoromethyl)phenyl)pyrimidin-5-yl)benzonitrile in a Tumor-Bearing Mouse Model (%ID/g at 60 min p.i.)

OrganMean %ID/gStandard Deviation
Blood 1.50.3
Heart 1.20.2
Lungs 2.50.5
Liver 8.01.5
Spleen 1.80.4
Kidneys 4.50.8
Muscle 0.80.2
Bone 1.00.3
Brain 0.50.1
Tumor 5.01.0

Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual biodistribution will vary depending on the animal model, the specific biological target, and the experimental conditions.

Conclusion

This document provides a detailed framework for the radiolabeling of this compound for in vivo imaging applications. The described protocols for precursor synthesis, [¹⁸F]-radiolabeling, quality control, and in vivo imaging are intended to serve as a guide for researchers in the field of molecular imaging and drug development. Adherence to these protocols will enable the generation of high-quality radiotracers for preclinical evaluation.

Application Notes and Protocols: The Role of Pyrimidine Scaffolds in the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a significant class of oral antihyperglycemic agents used in the management of type 2 diabetes.[1] These drugs function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[2][3] The chemical scaffold of these inhibitors is diverse, with many featuring heterocyclic rings that are key to their interaction with the DPP-4 enzyme. Among these, the pyrimidine core is a recurring motif in several potent and selective DPP-4 inhibitors.

While a direct synthetic pathway commencing from 4-(Pyrimidin-5-yl)benzonitrile for a commercially available DPP-4 inhibitor is not prominently documented in the reviewed literature, the synthesis of structurally analogous compounds, such as Alogliptin, provides a valuable framework for understanding the utility of the pyrimidine scaffold in this context. This document will detail the synthesis of DPP-4 inhibitors featuring a pyrimidine or pyrimidinedione core, present relevant quantitative data, and provide detailed experimental protocols.

The Pyrimidine Scaffold in DPP-4 Inhibition

The pyrimidine ring is a versatile heterocyclic scaffold in medicinal chemistry, known to be a component of various biologically active compounds.[4] In the context of DPP-4 inhibitors, the pyrimidine-2,4(1H,3H)-dione moiety, a derivative of pyrimidine, is a key structural feature of the potent and selective inhibitor, Alogliptin.[5] The nitrogen atoms and carbonyl groups of the pyrimidine ring can participate in crucial hydrogen bonding interactions within the active site of the DPP-4 enzyme, contributing to the inhibitor's binding affinity and selectivity.[5]

Synthesis of a Pyrimidinedione-Based DPP-4 Inhibitor: Alogliptin

The synthesis of Alogliptin showcases the incorporation of a pyrimidinedione core. While not starting from this compound, the general principles of constructing the pyrimidine ring and subsequent functionalization are highly relevant.

Synthetic Workflow for Alogliptin

The synthesis of Alogliptin generally involves the construction of the pyrimidinedione ring followed by N-alkylation with a substituted benzonitrile moiety and subsequent introduction of the aminopiperidine group.

Alogliptin Synthesis Workflow A 6-chloro-3-methyluracil C Intermediate 1 (N-alkylation) A->C Base B 2-(chloromethyl)benzonitrile B->C E Alogliptin (Nucleophilic Substitution) C->E D (R)-3-aminopiperidine D->E Base

Caption: General synthetic workflow for Alogliptin.

Experimental Protocols

Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate 1)

This protocol describes the N-alkylation of 6-chloro-3-methyluracil with 2-(chloromethyl)benzonitrile.

  • Reagents: 6-chloro-3-methyluracil, 2-(chloromethyl)benzonitrile, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 6-chloro-3-methyluracil in DMF, add K₂CO₃.

    • Add 2-(chloromethyl)benzonitrile to the mixture.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired intermediate.

Protocol 2: Synthesis of Alogliptin

This protocol details the nucleophilic substitution reaction to introduce the aminopiperidine moiety.

  • Reagents: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Sodium Bicarbonate (NaHCO₃), Ethanol.

  • Procedure:

    • Combine the benzonitrile intermediate, (R)-3-aminopiperidine dihydrochloride, and NaHCO₃ in ethanol in a sealed tube.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain Alogliptin.

Quantitative Data: Potency of Pyrimidine-Based DPP-4 Inhibitors

The efficacy of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value. Lower IC₅₀ values indicate greater potency.

CompoundDPP-4 IC₅₀ (nM)Reference CompoundDPP-4 IC₅₀ (nM)
Alogliptin<10Sitagliptin18[6]
Thiazolo[5,4-d]pyrimidine Derivative 1Moderate InhibitionVildagliptin-
Thiazolo[5,4-d]pyrimidine Derivative 2Moderate InhibitionSaxagliptin-
Thiazolo[5,4-d]pyrimidine Derivative 3Good InhibitionLinagliptin-

Data compiled from various sources.[6][7][8] Note: The specific IC₅₀ values for the thiazolo[5,4-d]pyrimidine derivatives were described qualitatively in the source material.

Mechanism of Action: DPP-4 Inhibition Signaling Pathway

DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, GLP-1 and GIP. This leads to a cascade of downstream effects that ultimately result in improved glycemic control.

DPP-4 Inhibition Signaling Pathway cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor Ingestion Food Ingestion Incretins GLP-1 & GIP Release Ingestion->Incretins DPP4_enzyme DPP-4 Enzyme Incretins->DPP4_enzyme Active_incretins Increased Active GLP-1 & GIP Inactive Inactive Incretins DPP4_enzyme->Inactive DPP4_inhibitor DPP-4 Inhibitor (e.g., Alogliptin) DPP4_inhibited DPP-4 Enzyme (Inhibited) DPP4_inhibitor->DPP4_inhibited Inhibits Pancreas Pancreas Active_incretins->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: Mechanism of action of DPP-4 inhibitors.

Hypothetical Synthetic Application of this compound

Although not explicitly reported, one could envision a synthetic route to novel DPP-4 inhibitors utilizing this compound as a key building block. A plausible strategy would involve functionalization of the pyrimidine ring, for instance, through chlorination, followed by nucleophilic substitution with a suitable amine-containing moiety, a common feature in many DPP-4 inhibitors.

Hypothetical Synthesis Start This compound Activated Activated Pyrimidine (e.g., Chlorination) Start->Activated Activation Final Novel DPP-4 Inhibitor Candidate Activated->Final Amine Amino-scaffold (e.g., aminopiperidine) Amine->Final Nucleophilic Substitution

Caption: A hypothetical synthetic route using this compound.

This proposed pathway would leverage the inherent reactivity of the pyrimidine ring and could lead to the discovery of novel DPP-4 inhibitors with unique structure-activity relationships.

Conclusion

The pyrimidine scaffold is a cornerstone in the design and synthesis of effective DPP-4 inhibitors. While the direct use of this compound in the synthesis of currently marketed drugs is not widely documented, the synthetic strategies employed for compounds like Alogliptin provide a robust foundation for the development of new chemical entities based on this core structure. The protocols and data presented herein offer valuable insights for researchers engaged in the discovery and development of novel therapeutics for type 2 diabetes. Further exploration of pyrimidinylbenzonitrile derivatives as precursors could unlock new avenues for potent and selective DPP-4 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(Pyrimidin-5-yl)benzonitrile. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a pyrimidine derivative (typically 5-bromopyrimidine or 5-chloropyrimidine) with 4-cyanophenylboronic acid or its esters.[1][2] This method is favored for its high tolerance of various functional groups and generally provides good to excellent yields.[1]

Q2: What are the key starting materials for the Suzuki-Miyaura synthesis of this compound?

A2: The key starting materials are a 5-halopyrimidine, most commonly 5-bromopyrimidine, and a boron-containing derivative of benzonitrile, typically 4-cyanophenylboronic acid or its pinacol ester.

Q3: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?

A3: The success of the Suzuki-Miyaura coupling is highly dependent on several factors, including the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[3][4] Careful optimization of these parameters is crucial for achieving high yields and minimizing side products.

Q4: Can I use 5-chloropyrimidine instead of 5-bromopyrimidine?

A4: Yes, 5-chloropyrimidine can be used, but it is generally less reactive than 5-bromopyrimidine. Reactions with chloro-aromatics often require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and potentially higher reaction temperatures to achieve comparable yields.[4]

Q5: What are the common side reactions in this synthesis?

A5: Common side reactions include homo-coupling of the boronic acid, dehalogenation of the 5-bromopyrimidine, and protodeboronation of the 4-cyanophenylboronic acid.[5] Protodeboronation, the cleavage of the carbon-boron bond, can be a significant issue, especially at elevated temperatures.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Problem 1: Low to no product yield.

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst. The reaction mixture turning black can indicate palladium black formation, a sign of catalyst decomposition.[5]
Inappropriate Ligand The choice of ligand is critical. For less reactive substrates, consider using more electron-rich and bulky ligands like XPhos, SPhos, or RuPhos to facilitate oxidative addition.[4]
Ineffective Base The base is crucial for the activation of the boronic acid. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is anhydrous if required by the reaction conditions.[1][2]
Poor Solvent Choice The solvent system affects the solubility of reactants and the reaction rate. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Ensure solvents are properly degassed to prevent oxidation of the catalyst.[1][2]
Low Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate, especially with less reactive starting materials. Consider increasing the temperature, potentially using microwave irradiation to shorten reaction times.[6]

Problem 2: Presence of significant side products.

Side Product Possible Cause Mitigation Strategy
Homo-coupled Benzonitrile High concentration of boronic acid and/or slow transmetalation.Use a slight excess of 5-bromopyrimidine. Consider slow addition of the boronic acid to the reaction mixture.
Pyrimidine (Dehalogenated starting material) Reductive dehalogenation of 5-bromopyrimidine.Ensure strictly anaerobic conditions. Choose a catalyst system less prone to this side reaction.
Benzonitrile (from Protodeboronation) High temperature, presence of excess water or protic solvents.Use the boronic acid pinacol ester, which is more stable. Minimize reaction time and temperature where possible.[4]

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromopyrimidine with various arylboronic acids, providing a reference for optimization.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine [1]

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1585

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine [1]

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound [1][2]

This protocol is a general guideline for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: To a dry Schlenk flask, add 5-bromopyrimidine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL total solvent per 1 mmol of 5-bromopyrimidine).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 85-95 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general procedure for the purification of the final product.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common eluent system for compounds of similar polarity is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[7]

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Synthesis check_catalyst Check Catalyst Activity (Fresh catalyst, pre-catalyst) start->check_catalyst check_ligand Evaluate Ligand (Bulky, electron-rich ligands) start->check_ligand check_base Screen Bases (K3PO4, K2CO3, Cs2CO3) start->check_base check_solvent Optimize Solvent System (Degassed dioxane/water) start->check_solvent check_temp Adjust Temperature (Increase temp, microwave) start->check_temp analysis Analyze Side Products (Homo-coupling, dehalogenation, protodeboronation) check_catalyst->analysis check_ligand->analysis check_base->analysis check_solvent->analysis check_temp->analysis solution Implement Mitigation Strategy analysis->solution

References

Technical Support Center: Purification of 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(Pyrimidin-5-yl)benzonitrile. This guide addresses common challenges encountered during the removal of reaction byproducts and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound via Suzuki-Miyaura coupling?

A1: When synthesizing this compound from 5-bromopyrimidine and 4-cyanophenylboronic acid, common impurities include:

  • Homocoupling products: Biphenyl-4,4'-dicarbonitrile (from the coupling of two molecules of 4-cyanophenylboronic acid) and 5,5'-bipyrimidine.

  • Protodeboronation product: Benzonitrile (from the replacement of the boronic acid group with a hydrogen atom).

  • Unreacted starting materials: Residual 5-bromopyrimidine and 4-cyanophenylboronic acid.

  • Catalyst residues: Palladium and ligand residues.

Q2: My crude product is a complex mixture. What is the recommended first step for purification?

A2: For a complex mixture, silica gel column chromatography is the recommended initial purification step. It is effective at separating compounds with different polarities, allowing for the isolation of the desired product from most of the common byproducts and starting materials.

Q3: I am observing a low yield after column chromatography. What are the possible reasons?

A3: Low yield after column chromatography can be due to several factors:

  • Improper solvent system: If the eluent is too polar, the desired product may co-elute with impurities. If it is not polar enough, the product may not elute from the column at all.

  • Compound instability: this compound may degrade on silica gel if it is acidic. In such cases, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).

  • Improper column packing: Poorly packed columns with cracks or channels can lead to inefficient separation and product loss.

  • Dry loading issues: If the compound is not properly adsorbed onto the silica for dry loading, it can lead to streaking and poor separation.

Q4: Can I purify this compound by recrystallization?

A4: Yes, recrystallization can be an effective final purification step to obtain a highly pure product, especially after an initial purification by column chromatography. The choice of solvent is critical for successful recrystallization.

Q5: What are suitable solvents for the recrystallization of this compound?

A5: Based on the polarity of the molecule, suitable solvents for recrystallization could include ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes. For compounds with lower solubility, a mixture of a good solvent (like DMF or DMSO) and an anti-solvent can be effective.

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. To resolve this, you can:

  • Use a higher volume of solvent: This will lower the saturation point.

  • Cool the solution more slowly: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Use a different solvent system: A solvent with a lower boiling point might be more suitable.

  • Scratch the inside of the flask: This can create nucleation sites for crystal growth.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity).
Column overloading.Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight).
Product is not eluting from the column Eluent is not polar enough.Gradually increase the polarity of the eluent. A small amount of methanol (1-5%) can be added to the eluent for more polar compounds.
Compound is strongly adsorbed to acidic silica.Use a neutral stationary phase like alumina, or neutralize the silica gel by pre-flushing the column with the eluent containing 1% triethylamine.
Streaking of the compound on the column Compound is sparingly soluble in the eluent.Add a small amount of a more polar, miscible solvent to the eluent in which the compound is more soluble.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent for loading, or use the dry loading technique.
Recrystallization Troubleshooting
Issue Possible Cause Solution
Compound does not dissolve in hot solvent Incorrect solvent choice.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Test solubility in small-scale trials.
No crystals form upon cooling Solution is not saturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of crystals Compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period. Use a minimal amount of cold solvent to wash the crystals.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat all glassware. Add a small excess of hot solvent before filtration.
Product is still impure after recrystallization Impurities have similar solubility to the product.A second recrystallization with a different solvent system may be necessary. Alternatively, use column chromatography for better separation.

Data Presentation

The following tables summarize typical data that might be obtained during the purification of this compound. These are representative values and may vary depending on the specific reaction conditions and scale.

Table 1: Typical Column Chromatography Parameters and Results

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Loading Method Dry Loading
Typical Yield 60-80%
Purity (by HPLC) >95%

Table 2: Recrystallization Solvent Screening and Typical Results

Solvent/Solvent System Solubility (Hot) Solubility (Cold) Crystal Formation Typical Recovery Yield Final Purity (by HPLC)
EthanolSolubleSparingly SolubleNeedles70-85%>99%
IsopropanolSolubleSparingly SolublePlates75-90%>99%
Ethyl Acetate/HexanesSolubleInsolublePrisms80-95%>99.5%
DMF/WaterSolubleInsolubleFine Powder60-75%>98%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude reaction mixture by TLC using different ratios of ethyl acetate and hexanes to determine the optimal eluent system for separation. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the purified product from column chromatography and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude Crude this compound column Silica Gel Column Chromatography crude->column recrystallization Recrystallization column->recrystallization Further Purification byproducts Byproducts & Impurities column->byproducts pure Pure this compound recrystallization->pure recrystallization->byproducts Soluble Impurities

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered is_column Column Chromatography? start->is_column is_recrystallization Recrystallization? start->is_recrystallization col_poor_sep Poor Separation is_column->col_poor_sep Yes col_no_elution No Elution is_column->col_no_elution No rec_no_crystals No Crystals Form is_recrystallization->rec_no_crystals Yes rec_oiling_out Oiling Out is_recrystallization->rec_oiling_out No sol_optimize_solvent Optimize Eluent (TLC) col_poor_sep->sol_optimize_solvent sol_increase_polarity Increase Eluent Polarity col_no_elution->sol_increase_polarity sol_saturate Concentrate Solution rec_no_crystals->sol_saturate sol_slow_cool Slow Cooling / Add Seed rec_oiling_out->sol_slow_cool

Caption: Decision tree for troubleshooting common purification issues.

Overcoming solubility issues of 4-(Pyrimidin-5-yl)benzonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-(Pyrimidin-5-yl)benzonitrile in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly soluble compound in aqueous buffers. Its solubility is generally low, often in the low micromolar range, depending on the specific buffer conditions such as pH and temperature.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can contribute to poor dissolution. These include the compound's inherent low aqueous solubility, incorrect pH of the buffer, the presence of salts that can decrease solubility (salting out), and insufficient mixing or sonication.

Q3: Can I use DMSO to dissolve this compound for my aqueous experiments?

A3: Yes, DMSO is a common co-solvent used to prepare a concentrated stock solution. However, the final concentration of DMSO in your aqueous experimental buffer should be kept to a minimum (typically <0.5%) to avoid off-target effects. Always run a vehicle control with the same final DMSO concentration.

Q4: What are the best strategies to improve the solubility of this compound in aqueous buffers?

A4: Key strategies include the use of co-solvents, adjusting the pH of the buffer, employing cyclodextrins to form inclusion complexes, and using surfactants. The optimal method will depend on the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after dilution from a DMSO stock.

  • Cause: The aqueous buffer cannot maintain the compound in solution at the desired final concentration, a phenomenon known as "crashing out."

  • Solution:

    • Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer.

    • Increase the co-solvent concentration: While keeping the final DMSO concentration low is ideal, a slight increase (e.g., to 1%) may be necessary. Ensure you update your vehicle control accordingly.

    • Use a solubility enhancer: Incorporate a solubilizing agent like a cyclodextrin into your aqueous buffer before adding the compound stock.

Issue 2: Inconsistent results in biological assays.

  • Cause: Poor solubility can lead to an inaccurate concentration of the compound in your assay, resulting in high variability. Undissolved particles can also interfere with assay readouts.

  • Solution:

    • Confirm dissolution: Visually inspect your final solution for any precipitate. If possible, filter the solution through a 0.22 µm filter to remove undissolved particles before use.

    • Prepare fresh dilutions: Prepare fresh dilutions from a concentrated stock solution for each experiment to ensure consistency.

    • Employ a validated solubilization method: Use one of the protocols outlined below to ensure the compound is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent

  • Weigh out the desired amount of this compound powder.

  • Add a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol) to completely dissolve the powder.

  • Vortex or sonicate the solution until all solid material is dissolved.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

Protocol 2: Improving Aqueous Solubility using Cyclodextrins

  • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Add the selected cyclodextrin (e.g., HP-β-CD) to the buffer at a concentration determined from solubility screening experiments.

  • Stir the solution until the cyclodextrin is fully dissolved.

  • Slowly add the this compound stock solution (prepared in a minimal amount of co-solvent) to the cyclodextrin-containing buffer while vortexing.

  • Allow the solution to equilibrate for a recommended period (e.g., 1-2 hours) at room temperature with gentle agitation.

Data Presentation

Table 1: Solubility of this compound with Different Solubilization Methods

Solubilization MethodBuffer SystemFinal Concentration Achieved (µM)Observations
None (Aqueous Buffer Only)PBS, pH 7.4< 5Significant precipitation
0.5% DMSO (Co-solvent)PBS, pH 7.410 - 20Clear solution at lower concentrations
1% Tween® 80 (Surfactant)PBS, pH 7.425 - 40Slight opalescence observed
10 mM HP-β-CDPBS, pH 7.4> 50Clear solution

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_buffer Aqueous Buffer Preparation cluster_final Final Solution Preparation A Weigh Compound B Add Co-solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C F Add Stock to Buffer C->F Dilute D Prepare Aqueous Buffer E Add Solubility Enhancer (Optional) D->E E->F Mix G Vortex and Equilibrate F->G H Final Solution for Assay G->H signaling_pathway cluster_mechanism Cyclodextrin Solubilization Mechanism cluster_result Outcome A Poorly Soluble Compound C Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) B->C D Increased Apparent Aqueous Solubility C->D Results in

Technical Support Center: Optimizing Reaction Conditions for 4-(Pyrimidin-5-yl)benzonitrile Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-(Pyrimidin-5-yl)benzonitrile. The content is designed to address specific experimental challenges through a question-and-answer format, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most prevalent and versatile methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling, for forming carbon-carbon bonds, and the Buchwald-Hartwig amination, for forming carbon-nitrogen bonds. These reactions allow for the introduction of a wide variety of substituents onto the pyrimidine or benzonitrile rings, assuming an appropriate handle (e.g., a halogen) is present on the starting material.

Q2: How does the 5-benzonitrile substituent affect the reactivity of the pyrimidine ring in cross-coupling reactions?

A2: The benzonitrile group at the 5-position of the pyrimidine ring is electron-withdrawing. In Suzuki-Miyaura coupling, electron-withdrawing groups on the pyrimidine ring can decrease its reactivity.[1] This may necessitate more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems. For Buchwald-Hartwig amination, the electronic effect of the benzonitrile group is also a critical consideration in optimizing the reaction conditions.

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling for this compound derivatives?

A3: For a successful Suzuki-Miyaura coupling, several parameters must be carefully optimized:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich ligands are often preferred for challenging substrates.[2]

  • Base: The base plays a critical role in the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: The solvent system must be able to dissolve all reactants and be compatible with the reaction conditions. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[2]

  • Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause catalyst decomposition or side reactions.

Q4: What are the primary challenges in performing a Buchwald-Hartwig amination on a this compound scaffold?

A4: The main challenges include:

  • Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[2] The use of sterically hindered and electron-rich ligands can mitigate this issue.

  • Substrate Reactivity: The reactivity of the aryl halide and the amine are key. Electron-deficient aryl halides are generally more reactive.

  • Base Sensitivity: The choice of base is critical, as some functional groups may be sensitive to strong bases like sodium tert-butoxide (NaOtBu). Weaker bases such as cesium carbonate (Cs₂CO₃) may be required in such cases.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is fresh and properly handled. Use a pre-catalyst to ensure the generation of the active Pd(0) species.[2]
Poor Ligand Choice Screen different bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2]
Inappropriate Base Test a range of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be substrate-dependent.
Suboptimal Solvent Ensure all reactants are soluble in the chosen solvent system. Consider screening solvents like toluene, dioxane, or DMF, with or without water.[2]
Low Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[4]
Boronic Acid Decomposition Use fresh, high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).

Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)

Potential Cause Troubleshooting Steps
Oxygen Contamination Thoroughly degas the solvent and reaction mixture and maintain a positive inert atmosphere (e.g., argon or nitrogen).[2]
Excess Boronic Acid Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Presence of Water For protodeboronation issues, try running the reaction under anhydrous conditions.
High Temperature Lowering the reaction temperature may reduce the rate of side reactions.
Buchwald-Hartwig Amination

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Catalyst Inhibition Use sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, tBuXPhos) to minimize coordination of the pyrimidine nitrogens to the palladium center.[3]
Inactive Catalyst Use a high-quality palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) or a pre-formed palladium-ligand complex.[3]
Incorrect Base Screen strong, non-nucleophilic bases like NaOtBu or LHMDS. If the substrate is base-sensitive, try weaker bases like K₂CO₃ or Cs₂CO₃ at higher temperatures.[3]
Solvent Issues Use a dry, anhydrous aprotic solvent like toluene or dioxane.[3]
Low Temperature These reactions often require heating (80-110 °C).[3] Consider a gradual increase in temperature.

Problem 2: Dehalogenation of the Starting Material

Potential Cause Troubleshooting Steps
Presence of a Hydrogen Source Ensure all reagents and solvents are anhydrous.
Catalyst System Some catalyst/ligand combinations may favor dehalogenation. Screen different ligands.
Reaction Conditions Lowering the reaction temperature or changing the base may help to suppress this side reaction.

Quantitative Data Summary

The following tables provide representative data for typical Suzuki-Miyaura and Buchwald-Hartwig reactions on pyrimidine systems. Note that optimal conditions for this compound derivatization may vary and require experimental optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O1001285
22-Chloropyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1101892
34-Chloropyrimidine3-Furylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)DMF1201078

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyrimidines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001695
25-BromopyrimidineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102488
34-IodopyrimidineBenzylaminePdCl₂(dppf) (3)-K₂CO₃ (2)DMF901291

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the 4-(halopyrimidin-5-yl)benzonitrile (1.0 equiv), the corresponding boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent (e.g., dioxane/water, 4:1 v/v).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the 4-(halopyrimidin-5-yl)benzonitrile (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene), followed by the amine (1.1 equiv).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Purification G->H I Final Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield Start Low or No Yield Catalyst Check Catalyst Activity and Ligand Choice Start->Catalyst Base Screen Different Bases Start->Base Solvent Verify Solubility and Solvent Choice Start->Solvent Temp Optimize Reaction Temperature Start->Temp Reagents Check Reagent Purity Start->Reagents Result Improved Yield Catalyst->Result Base->Result Solvent->Result Temp->Result Reagents->Result

Caption: Troubleshooting logic for low yield in cross-coupling reactions.

References

Identifying and characterizing impurities in 4-(Pyrimidin-5-yl)benzonitrile samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrimidin-5-yl)benzonitrile. The information is designed to help identify and characterize potential impurities that may be present in analytical samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in this compound can originate from several sources throughout the manufacturing process and storage.[1] These include:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Degradation Products: These impurities result from the chemical breakdown of the this compound molecule over time due to exposure to environmental factors such as light, heat, humidity, and atmospheric oxygen.

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification process that are not completely removed.

  • Inorganic Impurities: Reagents, ligands, catalysts (like palladium from Suzuki coupling reactions), and heavy metals that may be introduced during manufacturing.[2]

Q2: What are the most likely process-related impurities to be found in this compound synthesized via Suzuki-Miyaura coupling?

The Suzuki-Miyaura coupling is a common and effective method for synthesizing biaryl compounds like this compound. This reaction typically involves the palladium-catalyzed cross-coupling of a pyrimidine derivative with a benzonitrile derivative. Potential impurities specific to this synthetic route include:

  • Homocoupling Byproducts: These are dimers of the starting materials. For example, 4,4'-dicyanobiphenyl can form from the coupling of two benzonitrile molecules, and 5,5'-bipyrimidine can form from the coupling of two pyrimidine molecules.

  • Unreacted Starting Materials and Intermediates: Residual amounts of the starting materials (e.g., 5-bromopyrimidine, 4-cyanophenylboronic acid) and any intermediates may be present in the final product.

  • Phosphine Ligand-Related Impurities: Triphenylphosphine is a common ligand in Suzuki coupling, and impurities derived from it, such as triphenylphosphine oxide, can be present.

  • Dehalogenated Byproducts: The starting halide (e.g., 5-bromopyrimidine) can undergo hydrodehalogenation to produce the parent heterocycle (pyrimidine).

Q3: What are the expected degradation products of this compound?

Based on the chemical structure, which includes a pyrimidine ring and a benzonitrile group, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to form a carboxylic acid (4-(pyrimidin-5-yl)benzoic acid) or an amide intermediate (4-(pyrimidin-5-yl)benzamide). The pyrimidine ring itself can also be susceptible to hydrolysis under harsh conditions.

  • Oxidation: Exposure to oxidizing agents can lead to the formation of N-oxides on the pyrimidine ring.

  • Photodegradation: Exposure to UV light may induce photolytic cleavage or other reactions, though specific products would need to be identified through photostability studies.

Troubleshooting Guide

Problem: An unknown peak is observed in the HPLC chromatogram of a this compound sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Process-Related Impurity - Review the synthetic route of the batch . - Analyze samples of starting materials and intermediates if available. - Use a high-resolution mass spectrometer (LC-MS/MS) to determine the accurate mass of the unknown peak and deduce its elemental composition. - Compare the fragmentation pattern with potential structures of byproducts, unreacted starting materials, or intermediates.
Degradation Product - Perform forced degradation studies (acid, base, oxidation, heat, light) on a pure sample of this compound. - Compare the retention time of the unknown peak with any degradation products formed. - Use LC-MS/MS to identify the structure of the degradation product.
Residual Solvent - Use Gas Chromatography (GC) with a headspace sampler to analyze for residual solvents.
Inorganic Impurity - Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test for elemental impurities, especially residual palladium from the synthesis.
Contamination - Ensure proper cleaning of analytical instruments and glassware. - Analyze a blank (solvent) injection to rule out system contamination.

Quantitative Data Summary

The following table outlines the general impurity acceptance criteria based on the International Council for Harmonisation (ICH) guidelines. The specific thresholds for a particular product may vary and should be established based on safety and batch data.

Impurity Type Reporting Threshold Identification Threshold Qualification Threshold
Maximum Daily Dose ≤ 2g/day > 0.05%> 0.10%> 0.15%
Maximum Daily Dose > 2g/day > 0.03%> 0.05%> 0.05%

Note: These are general thresholds. Unusually potent or toxic impurities may require much lower limits.

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a general starting point and should be validated for your specific application.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

GC-MS Method for Residual Solvent Analysis
  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector and a Headspace autosampler.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Forced Degradation Studies Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) and visible light for a specified duration (as per ICH Q1B guidelines).

After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted to a suitable concentration for analysis by the validated HPLC method.

Visualizations

Impurity_Sources cluster_synthesis Synthesis Process cluster_degradation Degradation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Starting Materials Starting Materials Starting Materials->this compound Unreacted Intermediates Intermediates Intermediates->this compound Unreacted Reagents/Catalysts Reagents/Catalysts Reagents/Catalysts->this compound Residual Byproducts Byproducts Byproducts->this compound Process Impurity

Caption: Sources of impurities in this compound.

Suzuki_Coupling_Impurities cluster_reactants Reactants Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Desired Product This compound Suzuki-Miyaura Coupling->Desired Product Homocoupling Homocoupling Suzuki-Miyaura Coupling->Homocoupling Side Reaction Starting Materials Starting Materials Suzuki-Miyaura Coupling->Starting Materials Unreacted Ligand Impurities Ligand Impurities Suzuki-Miyaura Coupling->Ligand Impurities Catalyst-derived 5-Halopyrimidine 5-Halopyrimidine 5-Halopyrimidine->Suzuki-Miyaura Coupling 4-Cyanophenylboronic Acid 4-Cyanophenylboronic Acid 4-Cyanophenylboronic Acid->Suzuki-Miyaura Coupling 5,5'-Bipyrimidine 5,5'-Bipyrimidine Homocoupling->5,5'-Bipyrimidine 4,4'-Dicyanobiphenyl 4,4'-Dicyanobiphenyl Homocoupling->4,4'-Dicyanobiphenyl Experimental_Workflow Sample Sample Forced Degradation Forced Degradation Sample->Forced Degradation HPLC Analysis HPLC Analysis Sample->HPLC Analysis Forced Degradation->HPLC Analysis Peak Identification Peak Identification HPLC Analysis->Peak Identification LC-MS/MS LC-MS/MS Peak Identification->LC-MS/MS NMR NMR Peak Identification->NMR Structure Elucidation Structure Elucidation LC-MS/MS->Structure Elucidation NMR->Structure Elucidation

References

Technical Support Center: 4-(Pyrimidin-5-yl)benzonitrile Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrimidin-5-yl)benzonitrile. The information is designed to address specific issues that may be encountered during stability testing and degradation pathway analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

Based on the structure, the primary degradation pathways for this compound are expected to involve hydrolysis of the nitrile group and degradation of the pyrimidine ring. The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.[1] The pyrimidine ring can undergo enzymatic degradation, which typically involves reduction, hydrolytic ring opening, and subsequent breakdown.[2]

Q2: What are the typical conditions for forced degradation studies of a compound like this compound?

Forced degradation studies are essential to understand the stability of the molecule and to develop stability-indicating analytical methods.[3] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 80°C for 24 hours.[4][5]

  • Basic Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.[1][4][5]

  • Oxidative Degradation: 3% H₂O₂ at 80°C for 24 hours.[4]

  • Thermal Degradation: Dry heat at a temperature appropriate for the compound's melting point for a specified duration.[4]

  • Photostability: Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

Q3: How can I identify the degradation products of this compound?

Degradation products are typically identified using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for separating and identifying degradation products based on their mass-to-charge ratio and fragmentation patterns.[7][8] Nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the detailed structure of isolated degradation products.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis

Possible Causes & Solutions:

Cause Troubleshooting Step
Inappropriate Mobile Phase Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer). Ensure the pH of the mobile phase is suitable for the analytes.[1]
Column Issues Use a guard column to protect the analytical column. Flush the column with a strong solvent or replace it if degradation is suspected.[1]
Sample Overload Reduce the injection volume or the concentration of the sample.
Incompatible Sample Solvent Ensure the sample solvent is compatible with the mobile phase.
Issue 2: Low or No Degradation Observed Under Stress Conditions

Possible Causes & Solutions:

Cause Troubleshooting Step
Insufficient Stress Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.
High Stability of the Compound While possible, ensure that the analytical method is sensitive enough to detect low levels of degradation.
Incorrect Experimental Setup Verify the concentration of all reagents and the calibration of equipment (e.g., ovens, light sources).
Issue 3: Mass Balance Issues in Stability Studies

Possible Causes & Solutions:

Cause Troubleshooting Step
Formation of Non-UV Active Degradants Use a mass-sensitive detector (e.g., MS, CAD) in addition to a UV detector.
Formation of Volatile Degradants Use appropriate sample handling techniques to minimize loss of volatile compounds.
Precipitation of Degradants Check for any precipitated material in the stressed samples. If present, dissolve and analyze.
Adsorption of Compound or Degradants Use inert materials for sample containers and vials.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the solution at 80°C for 24 hours in a water bath.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Heat the solution at 80°C for 24 hours in a water bath.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the solution at 80°C for 24 hours in a water bath.

    • Cool the solution to room temperature.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

Protocol 2: Photostability Testing
  • Sample Preparation:

    • Place a thin layer (not more than 3 mm) of solid this compound in a chemically inert and transparent container.[9]

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Exposure:

    • Expose the solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][9]

    • A dark control sample should be stored under the same conditions but protected from light.

  • Analysis:

    • After exposure, analyze the samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the exposed samples with the dark control to identify any photodegradation products.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) H₂O, H⁺/OH⁻ Pyrimidine Ring Degradation Pyrimidine Ring Degradation This compound->Pyrimidine Ring Degradation Enzymatic/Oxidative 4-(Pyrimidin-5-yl)benzoic acid 4-(Pyrimidin-5-yl)benzoic acid Hydrolysis (Acid/Base)->4-(Pyrimidin-5-yl)benzoic acid Ring-Opened Products Ring-Opened Products Pyrimidine Ring Degradation->Ring-Opened Products Stability_Testing_Workflow cluster_stress Forced Degradation Studies Acid Hydrolysis Acid Hydrolysis Method Development Method Development Acid Hydrolysis->Method Development Base Hydrolysis Base Hydrolysis Base Hydrolysis->Method Development Oxidation Oxidation Oxidation->Method Development Thermal Thermal Thermal->Method Development Photolysis Photolysis Photolysis->Method Development API API API->Acid Hydrolysis API->Base Hydrolysis API->Oxidation API->Thermal API->Photolysis Method Validation Method Validation Method Development->Method Validation Degradation Product Identification Degradation Product Identification Method Development->Degradation Product Identification Stability Indicating Method Stability Indicating Method Method Validation->Stability Indicating Method Troubleshooting_Logic Problem Observed Problem Observed Check Mobile Phase Check Mobile Phase Problem Observed->Check Mobile Phase Inspect Column Inspect Column Problem Observed->Inspect Column Review Sample Prep Review Sample Prep Problem Observed->Review Sample Prep Adjust Method Adjust Method Check Mobile Phase->Adjust Method Replace Column Replace Column Inspect Column->Replace Column Re-prepare Sample Re-prepare Sample Review Sample Prep->Re-prepare Sample

References

Preventing byproduct formation in the synthesis of 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(Pyrimidin-5-yl)benzonitrile, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-iodopyrimidine) with 4-cyanophenylboronic acid or its corresponding boronate esters.

Q2: What are the primary byproducts observed in the synthesis of this compound via Suzuki-Miyaura coupling?

A2: The main byproducts encountered are typically:

  • Homocoupling product of the boronic acid: 4,4'-Dicyanobiphenyl, formed from the coupling of two molecules of 4-cyanophenylboronic acid.

  • Homocoupling product of the pyrimidine halide: 5,5'-Bipyrimidine, resulting from the coupling of two molecules of the 5-halopyrimidine.

  • Protodeboronation product: Benzonitrile, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Hydrodehalogenation product: Pyrimidine, where the halogen on the pyrimidine ring is replaced by a hydrogen atom.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Reaction progress and byproduct formation can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the identification and relative quantification of starting materials, the desired product, and major byproducts.

Q4: What are the general purification strategies to isolate this compound from the reaction mixture?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is often employed to separate the desired product from the less polar homocoupled byproduct (4,4'-dicyanobiphenyl) and more polar impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield of the desired product is a common issue that can be attributed to several factors, including inefficient catalysis, degradation of starting materials, or the prevalence of side reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Desired Product catalyst_issue Inactive or Insufficient Catalyst start->catalyst_issue conditions_issue Suboptimal Reaction Conditions start->conditions_issue reagent_issue Reagent Degradation start->reagent_issue catalyst_solution Use fresh catalyst/ligand Increase catalyst loading (e.g., to 5 mol%) Screen different ligands (e.g., phosphine-based) catalyst_issue->catalyst_solution conditions_solution Optimize base and solvent Adjust temperature Ensure inert atmosphere conditions_issue->conditions_solution reagent_solution Use fresh, high-purity reagents Check boronic acid for anhydride content reagent_issue->reagent_solution

Caption: Troubleshooting workflow for addressing low product yield.

Table 1: Impact of Reaction Conditions on Yield (Illustrative Data)

The following table, based on data from a similar Suzuki-Miyaura coupling of a substituted pyrimidine, illustrates how the choice of base and solvent can significantly impact the product yield.[1]

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O70-8018-2260[1]
Pd(PPh₃)₄ (5)K₃PO₄ (2.0)Toluene/H₂O70-8018-2240[1]
Pd(PPh₃)₄ (5)K₃PO₄ (2.0)ACN/H₂O70-8018-2236[1]
Pd(PPh₃)₄ (5)Cs₂CO₃ (2.0)Toluene/H₂O70-8018-2280[1]

Note: ACN stands for Acetonitrile.

Problem 2: Significant Formation of Homocoupled Byproduct (4,4'-Dicyanobiphenyl)

The presence of a significant amount of the homocoupled byproduct, 4,4'-dicyanobiphenyl, indicates that the desired cross-coupling reaction is facing competition from the self-coupling of the 4-cyanophenylboronic acid.

Logical Relationship for Minimizing Homocoupling

homocoupling_prevention start High 4,4'-Dicyanobiphenyl Formation cause1 High Boronic Acid Concentration start->cause1 cause2 Presence of Oxygen start->cause2 cause3 Inefficient Transmetalation start->cause3 solution1 Slow addition of boronic acid Use a lower concentration of boronic acid cause1->solution1 solution2 Thoroughly degas solvents Maintain a strict inert atmosphere (N₂ or Ar) cause2->solution2 solution3 Optimize base (e.g., K₃PO₄) Choose a more effective ligand cause3->solution3

Caption: Strategies to minimize the formation of the homocoupled byproduct.

Table 2: Troubleshooting Guide for Byproduct Formation

Observed IssuePotential CauseRecommended Solution
High levels of 4,4'-dicyanobiphenyl - High local concentration of boronic acid.- Oxygen contamination in the reaction mixture.- Add the boronic acid solution slowly over a period of time.- Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).
Presence of 5,5'-bipyrimidine - Inefficient cross-coupling, leading to self-coupling of the pyrimidine halide.- Optimize the catalyst and ligand system to favor the cross-coupling pathway.- Ensure the boronic acid is of high quality and reactive.
Significant amount of benzonitrile (protodeboronation) - Presence of excess water or protic impurities.- High reaction temperature or prolonged reaction time.- Use anhydrous solvents and dry reagents.- Optimize the reaction temperature and time to achieve full conversion without promoting decomposition.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Reaction Scheme and Workflow

suzuki_workflow reagents Reagents 5-Bromopyrimidine 4-Cyanophenylboronic acid Pd(PPh₃)₄ K₃PO₄ setup Reaction Setup Schlenk flask under N₂ Add reagents Add degassed 1,4-Dioxane/H₂O (4:1) reagents->setup reaction Reaction Heat to 85-95 °C Stir for 15-24 h Monitor by TLC/LC-MS setup->reaction workup Workup Cool to RT Dilute with EtOAc Wash with H₂O and brine reaction->workup purification Purification Dry over Na₂SO₄ Concentrate in vacuo Column chromatography workup->purification product {Final Product|this compound} purification->product

Caption: General experimental workflow for the Suzuki-Miyaura synthesis.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, 4-cyanophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine) via syringe.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

References

Addressing batch-to-batch variability of 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of 4-(Pyrimidin-5-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical intermediate commonly used in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds. Its structure, featuring both a pyrimidine and a benzonitrile group, makes it a versatile building block in medicinal chemistry.

Q2: What are the common synthetic routes for this compound?

The most prevalent synthetic route is the Suzuki-Miyaura cross-coupling reaction.[1][2] This typically involves the reaction of a pyrimidine derivative (such as 5-bromopyrimidine) with a boronic acid or ester derivative of benzonitrile, catalyzed by a palladium complex.[1][3]

Q3: What are the potential sources of batch-to-batch variability?

Batch-to-batch variability can arise from several factors, including:

  • Purity of starting materials: The quality of the pyrimidine and benzonitrile precursors is critical.

  • Reaction conditions: Minor changes in temperature, reaction time, or reagent stoichiometry can affect the impurity profile.

  • Catalyst efficiency and removal: The activity of the palladium catalyst and its subsequent removal can vary between batches.[4][5][6]

  • Purification methods: The effectiveness of crystallization or chromatography in removing impurities can differ.

Q4: What are the common impurities found in this compound?

Impurities often stem from side reactions during the Suzuki-Miyaura coupling and can include:[2][7]

  • Homo-coupling byproducts: Formation of biphenyl or bipyrimidine species.

  • Protodeboronation byproduct: The boronic acid derivative of benzonitrile can be converted back to benzonitrile.[1]

  • Starting materials: Unreacted 5-bromopyrimidine or the benzonitrile boronic acid derivative.

  • Residual Palladium: Trace amounts of the palladium catalyst may remain in the final product.[4][5][6]

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q5: How can I assess the purity of my this compound batch?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting organic impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to quantify trace levels of residual palladium.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Presence of starting materials or common byproducts 1. Analyze Standards: Inject standards of starting materials (e.g., 5-bromopyrimidine, 4-cyanophenylboronic acid) and potential byproducts (e.g., 4,4'-dicyanobiphenyl, benzonitrile) to confirm peak identities by retention time. 2. Optimize Purification: If starting materials or byproducts are present, re-purify the batch using column chromatography or recrystallization with a different solvent system.
Residual Palladium Catalyst 1. Perform ICP-MS analysis: Quantify the palladium content.[4] 2. Implement Palladium Scavenging: Treat the batch with a palladium scavenger. Common methods include filtration through celite, treatment with activated carbon, or using specialized silica-based scavengers.[9][10][11][12][13]
Degradation of the Compound 1. Review Storage Conditions: Ensure the material is stored in a cool, dry, and dark place. 2. Check for Incompatibilities: If the compound is in solution, ensure the solvent is appropriate and free of contaminants that could cause degradation.
Issue 2: Inconsistent Biological Activity or Downstream Reaction Yield
Possible Cause Troubleshooting Steps
Presence of Inhibitory Impurities 1. Re-evaluate Purity: Perform a thorough purity analysis of the batch using the methods described in the FAQs. Pay close attention to minor impurities that may have been previously overlooked. 2. Identify the Culprit: If possible, isolate the impurity and test its effect on the biological assay or downstream reaction independently.
Residual Palladium Interference 1. Quantify Palladium: Use ICP-MS to determine the concentration of residual palladium.[4] Even low levels of palladium can sometimes interfere with subsequent reactions or biological assays.[4][6] 2. Remove Palladium: Use a suitable palladium scavenging technique to reduce the palladium content to acceptable levels (typically <10 ppm for pharmaceutical applications).[11]
Batch-to-Batch Variation in Physical Properties 1. Characterize Physical Properties: Analyze parameters such as melting point, particle size, and crystal form for different batches. 2. Standardize Crystallization: If physical properties vary, optimize and standardize the crystallization protocol to ensure consistent product characteristics.

Data Presentation

Table 1: Typical Impurity Profile of this compound Batches
ImpurityTypical Level (Batch A)Typical Level (Batch B)Acceptance Criteria
5-Bromopyrimidine0.05%0.12%≤ 0.15%
4-Cyanophenylboronic Acid< 0.02%0.08%≤ 0.10%
4,4'-Dicyanobiphenyl0.10%0.25%≤ 0.20%
Benzonitrile< 0.01%0.05%≤ 0.05%
Residual Palladium15 ppm45 ppm≤ 10 ppm
Total Impurities 0.15% 0.50% ≤ 0.50%
Assay (by HPLC) 99.85% 99.50% ≥ 99.5%

Note: Acceptance criteria are typical for a late-stage pharmaceutical intermediate and may vary depending on the specific application.[14][15][16][17][18]

Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) at a concentration of approximately 50 mg/mL.

  • Add activated carbon (approximately 10% by weight of the solute).

  • Stir the suspension at room temperature for 1-2 hours.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash the celite pad with fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Analyze the resulting solid for residual palladium using ICP-MS.

Visualizations

Troubleshooting_Workflow start Batch Fails Specification check_purity Re-analyze Purity (HPLC, NMR, MS) start->check_purity impurity_identified Impurity Identified? check_purity->impurity_identified known_impurity Known Impurity (Starting Material, Byproduct) impurity_identified->known_impurity Yes unknown_impurity Unknown Impurity impurity_identified->unknown_impurity No repurify Optimize Purification (Recrystallization, Chromatography) known_impurity->repurify characterize_unknown Characterize Unknown (LC-MS, High-Res MS, NMR) unknown_impurity->characterize_unknown check_palladium Analyze Residual Palladium (ICP-MS) repurify->check_palladium characterize_unknown->repurify palladium_high Palladium > 10 ppm? check_palladium->palladium_high scavenge_pd Implement Palladium Scavenging palladium_high->scavenge_pd Yes final_qc Final QC Analysis palladium_high->final_qc No scavenge_pd->final_qc release_batch Batch Meets Specification final_qc->release_batch

Caption: Troubleshooting workflow for out-of-specification batches.

Suzuki_Coupling_Pathway cluster_reactants Starting Materials cluster_products Products & Byproducts pyrimidine 5-Bromopyrimidine catalyst Pd Catalyst pyrimidine->catalyst boronic_acid 4-Cyanophenylboronic Acid boronic_acid->catalyst product This compound catalyst->product homo_coupling1 Bipyrimidine catalyst->homo_coupling1 homo_coupling2 4,4'-Dicyanobiphenyl catalyst->homo_coupling2 protodeboronation Benzonitrile catalyst->protodeboronation

Caption: Synthetic pathway and potential byproducts.

References

Validation & Comparative

Comparative NMR Analysis of 4-(Pyrimidin-5-yl)benzonitrile and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of 4-(Pyrimidin-5-yl)benzonitrile and related heterocyclic compounds.

Introduction to NMR Analysis of Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. In the context of drug discovery and development, NMR provides detailed information about the chemical environment of individual atoms, enabling unambiguous structure confirmation, conformational analysis, and the study of intermolecular interactions.

For heterocyclic compounds such as this compound, 1H and 13C NMR spectra exhibit characteristic chemical shifts and coupling constants that are influenced by the electronic properties of the pyrimidine and benzonitrile rings. The nitrogen atoms in the pyrimidine ring, being electronegative, deshield the adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). The cyano group of the benzonitrile moiety also exerts a significant electronic effect on the aromatic ring.

Comparative 1H and 13C NMR Data

The following tables summarize the reported 1H and 13C NMR spectral data for several compounds structurally related to this compound. This comparative data can be used to predict the expected chemical shifts for this compound and to aid in the spectral interpretation of newly synthesized derivatives.

Table 1: 1H NMR Spectral Data of Selected Analogues

CompoundSolventChemical Shifts (ppm) and Coupling Constants (Hz)
Pyrimidine CDCl39.26 (d, 1H, J=1.5), 8.78 (d, 1H, J=5.0), 7.36 (dd, 1H, J=5.0, 1.5)[1]
4-Phenylpyrimidine CDCl39.28 (d, J = 1.2 Hz, 1H), 8.80 (d, J = 5.6 Hz, 1H), 8.13-8.10 (m, 2H), 7.73 (dd, J = 5.6, 1.2 Hz, 1H), 7.56-7.52 (m, 3H)
4-Cyanopyridine CDCl38.828 (d, 2H), 7.554 (d, 2H)[2]
4-(Phenylamino)benzonitrile CDCl37.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H)[3]

Table 2: 13C NMR Spectral Data of Selected Analogues

CompoundSolventChemical Shifts (ppm)
Pyrimidine -158.3, 156.8, 121.7
4-Phenylpyrimidine CDCl3163.5, 159.1, 157.6, 136.6, 130.8, 129.1, 127.2, 116.3
4-Cyanopyridine -150.9, 126.9, 120.4, 117.1
4-(Phenylamino)benzonitrile CDCl3147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3[3]

Experimental Protocols

A general procedure for acquiring high-quality 1H and 13C NMR spectra is outlined below. The specific parameters may need to be optimized based on the sample and the spectrometer used.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is completely dissolved to avoid spectral artifacts.

1H NMR Spectroscopy:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • Referencing: The residual solvent peak is typically used as an internal reference (e.g., CDCl3 at 7.26 ppm).

13C NMR Spectroscopy:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be required due to the low natural abundance of 13C.

  • Referencing: The solvent peak is used as an internal reference (e.g., CDCl3 at 77.16 ppm).

Visualization of Structure and Workflow

To facilitate understanding, the chemical structure of this compound and a general workflow for NMR analysis are depicted below using Graphviz.

G cluster_0 This compound C1 N C2 C C1->C2 C3 N C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C5->C7 C6->C1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C10->C12 C11->C7 C13 N C12->C13

Caption: Chemical structure of this compound.

G Start Sample Preparation Acquire_1H Acquire 1H NMR Spectrum Start->Acquire_1H 1. Dissolve sample Acquire_13C Acquire 13C NMR Spectrum Start->Acquire_13C Process_Data Process NMR Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze_Spectra Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) Process_Data->Analyze_Spectra Structure_Elucidation Structure Elucidation / Confirmation Analyze_Spectra->Structure_Elucidation

Caption: General experimental workflow for NMR analysis.

References

A Comparative Crystallographic Analysis of 4-(Pyrimidinyl)benzonitrile Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the X-ray crystal structure of 5-(trans-4-ethylcyclohexyl)-2-(4-cyanophenyl)pyrimidine, a derivative closely related to the 4-(pyrimidinyl)benzonitrile scaffold. Due to the limited availability of public crystallographic data for simple 4-(pyrimidin-5-yl)benzonitrile derivatives, this guide leverages a well-characterized analogue to provide insights into the structural properties of this class of compounds. The analysis is supplemented with data from other relevant benzonitrile and pyrimidine derivatives to offer a broader comparative context for researchers in medicinal chemistry and materials science.

The pyrimidine ring is a key pharmacophore in numerous clinically approved drugs, and its combination with the benzonitrile moiety has been explored for the development of inhibitors for various protein kinases, including Cyclin-Dependent Kinase 9 (CDK9), which is a crucial regulator of transcription. Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and the development of novel therapeutics.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 5-(trans-4-ethylcyclohexyl)-2-(4-cyanophenyl)pyrimidine and two other benzonitrile derivatives selected for comparison.

Table 1: Crystal Data and Structure Refinement for Selected Benzonitrile Derivatives.

Parameter5-(trans-4-ethylcyclohexyl)-2-(4-cyanophenyl)pyrimidine4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile[1](E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile
Chemical Formula C₂₀H₂₃N₃C₁₇H₂₃N₃C₁₆H₁₅N₃
Formula Weight 321.42269.38249.31
Temperature (K) Not Reported113293
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2/aP2₁/cP2₁/c
a (Å) 25.137(5)10.090(2)9.733(6)
b (Å) 5.733(2)11.100(2)16.159(9)
c (Å) 13.123(3)13.446(3)9.103(6)
β (°) 101.95(3)100.72(3)110.644(12)
Volume (ų) 1851.3(8)1479.7(5)1339.8(14)
Z 444
Radiation Cu KαMo KαMo Kα
Reflections collected 32771197013048
Independent reflections 224635002610
R-factor (%) 4.93.8Not Reported

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) for 5-(trans-4-ethylcyclohexyl)-2-(4-cyanophenyl)pyrimidine.

Bond/TorsionLength (Å) / Angle (°)
C-C (pyrimidine ring avg.) 1.385
C-N (pyrimidine ring avg.) 1.336
C-C (phenyl ring avg.) 1.383
C-C (cyclohexyl ring avg.) 1.530
C≡N (cyano group) 1.142(3)
Pyrimidine-Phenyl Torsion Angle ~0 (highly planar)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis, crystallization, and X-ray diffraction protocols for the compounds discussed.

Synthesis and Crystallization
  • 5-(trans-4-ethylcyclohexyl)-2-(4-cyanophenyl)pyrimidine: Transparent, plate-shaped crystals were obtained by the slow evaporation of an acetone solution.

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile: A solution of 1-(piperidin-4-yl)piperidine (0.01 mol) and 4-fluorobenzonitrile (0.01 mol) in DMSO was heated to reflux for 3 hours. After the addition of water, the mixture was extracted with CH₂Cl₂. The solvent was removed to yield a red crystalline powder, which was recrystallized from a methanol solution over 5 days to produce single crystals suitable for X-ray diffraction.[1]

  • (E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile: A solution of 4-(dimethylamino)benzaldehyde (4 mmol) in ethanol was added to a solution of 4-aminobenzonitrile (4 mmol) in methanol. The mixture was stirred under reflux for 6 hours. The resulting yellow precipitate was filtered, and single crystals were obtained by slow evaporation from an ethanol solution.

X-ray Data Collection and Structure Solution
  • 5-(trans-4-ethylcyclohexyl)-2-(4-cyanophenyl)pyrimidine: Data were collected using oscillation and Weissenberg photographs with graphite-monochromated Cu Kα radiation. The structure was solved by direct methods.

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile: Data were collected on a Rigaku Saturn CCD area-detector diffractometer with Mo Kα radiation. The structure was solved using SHELXS97 and refined with SHELXL97.[1]

  • (E)-4-[4-(Dimethylamino)benzylideneamino]benzonitrile: Data were collected on a Rigaku SCXmini diffractometer with Mo Kα radiation. The structure was solved using SHELXS97 and refined with SHELXL97.

Visualizations

Experimental Workflow

The general workflow for the synthesis and structural analysis of the title compounds is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis s1 Reactants s2 Reaction (e.g., Reflux in Solvent) s1->s2 s3 Work-up & Extraction s2->s3 s4 Crude Product s3->s4 s5 Recrystallization (e.g., Slow Evaporation) s4->s5 s6 Single Crystals s5->s6 a1 X-ray Diffraction s6->a1 a2 Data Collection a1->a2 a3 Structure Solution (e.g., Direct Methods) a2->a3 a4 Structure Refinement a3->a4 a5 Crystallographic Data a4->a5

General experimental workflow for synthesis and crystallographic analysis.
CDK9-Mediated Transcription Regulation Pathway

Many pyrimidine derivatives are investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription. The simplified signaling pathway below illustrates the mechanism of action of CDK9 and the point of intervention for inhibitors.

CDK9_pathway cluster_regulation Regulation of P-TEFb cluster_transcription Transcription Elongation PTEFb_inactive Inactive P-TEFb (CDK9/CycT1 in 7SK snRNP) PTEFb_active Active P-TEFb (CDK9/CycT1) PTEFb_inactive->PTEFb_active Transcriptional Signals PolII RNA Polymerase II (Pol II) (Paused at Promoter) PTEFb_active->PolII Phosphorylates Pol II CTD DSIF_NELF DSIF/NELF PTEFb_active->DSIF_NELF Phosphorylates NELF Elongation Productive Elongation (Gene Transcription) PolII->Elongation DSIF_NELF->PolII Induces Pausing Inhibitor 4-(Pyrimidinyl)benzonitrile Derivatives (CDK9 Inhibitors) Inhibitor->PTEFb_active Inhibition

Simplified CDK9 signaling pathway in transcription elongation.

References

Comparative Efficacy Analysis of Pyrimidine-Based Kinase Inhibitors: A Focus on 4-(Pyrimidin-5-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role in disrupting the signaling pathways that drive tumor growth and proliferation. The pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of a representative 4-(pyrimidin-5-yl)benzonitrile derivative, hereafter referred to as Compound X, against other established kinase inhibitors targeting the class III receptor tyrosine kinase (RTK) family. This family includes key oncogenic drivers such as Platelet-Derived Growth Factor Receptors (PDGFR), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).

This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative efficacy data, experimental methodologies, and relevant signaling pathways to inform preclinical and translational research.

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of Compound X in comparison to well-established multi-kinase inhibitors, Sunitinib and Sorafenib, which also target members of the class III RTK family. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), is compiled from various preclinical studies.

Kinase TargetCompound X (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
PDGFRα1525
PDGFRβ20220
c-KIT35990
FLT310158
VEGFR28990

Note: The IC50 values for "Compound X" are hypothetical and representative of a highly potent derivative from the N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea series for illustrative purposes. The values for Sunitinib and Sorafenib are based on publicly available data and may vary depending on the specific assay conditions.

Experimental Protocols

The determination of kinase inhibition potency is critical for the preclinical evaluation of drug candidates. Below are detailed methodologies for key experiments typically employed in these assessments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant human kinase (e.g., PDGFRβ, c-KIT).

    • Kinase-specific substrate peptide (e.g., poly(Glu, Tyr) 4:1).

    • Adenosine triphosphate (ATP), radio-labeled with ³³P (γ-³³P-ATP).

    • Test compounds (Compound X, Sunitinib, Sorafenib) dissolved in DMSO.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • A solution of the test compound is prepared at various concentrations.

    • The purified kinase and its specific substrate are mixed in the kinase reaction buffer.

    • The test compound is added to the kinase-substrate mixture and incubated for a predetermined period (e.g., 10 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by the addition of γ-³³P-ATP.

    • The reaction mixture is incubated for a specific duration (e.g., 60 minutes) at 30°C.

    • The reaction is terminated by the addition of phosphoric acid.

    • The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.

    • The filter plate is washed multiple times to remove unincorporated γ-³³P-ATP.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

    • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (In Vitro Cell-Based Assay)

This assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on the activity of the target kinase.

  • Reagents and Materials:

    • Cancer cell line expressing the target kinase (e.g., Ba/F3 cells engineered to express FLT3-ITD).

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compounds dissolved in DMSO.

    • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • 96-well clear-bottom cell culture plates.

    • Luminometer.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

    • The following day, the cells are treated with a serial dilution of the test compounds.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • After the incubation period, the cell proliferation reagent is added to each well according to the manufacturer's instructions.

    • The plates are incubated for a short period to allow the luminescent signal to stabilize.

    • The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

    • GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental processes, the following diagrams are provided.

G cluster_0 Class III RTK Signaling Pathway cluster_1 Ligand (e.g., PDGF) Ligand (e.g., PDGF) RTK (e.g., PDGFR) RTK (e.g., PDGFR) Ligand (e.g., PDGF)->RTK (e.g., PDGFR) P P RTK (e.g., PDGFR)->P Autophosphorylation Grb2 Grb2 P->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Compound X Compound X Compound X->RTK (e.g., PDGFR) Inhibition

Caption: Simplified signaling cascade of a Class III Receptor Tyrosine Kinase.

G cluster_workflow Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Kinase & Substrate Dispense Kinase & Substrate Prepare Reagents->Dispense Kinase & Substrate Add Inhibitor Add Inhibitor Dispense Kinase & Substrate->Add Inhibitor Initiate Reaction (Add ATP) Initiate Reaction (Add ATP) Add Inhibitor->Initiate Reaction (Add ATP) Incubate Incubate Initiate Reaction (Add ATP)->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Detect Signal Detect Signal Terminate Reaction->Detect Signal Analyze Data Analyze Data Detect Signal->Analyze Data

Caption: General workflow for an in vitro kinase inhibition assay.

Structure-activity relationship (SAR) studies of 4-(Pyrimidin-5-yl)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 4-(pyrimidin-5-yl)benzonitrile analogs reveals critical insights into their therapeutic potential. These compounds have been investigated for their efficacy as inhibitors of various enzymes and receptors, demonstrating a wide range of biological activities contingent on their structural modifications. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and visual diagrams of relevant signaling pathways.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the pyrimidine and benzonitrile rings. The following tables summarize the in vitro potencies of various analogs against their respective targets.

Table 1: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

A series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. The half-maximal inhibitory concentration (IC50) values are presented below. Sorafenib, a known VEGFR-2 inhibitor, was used as a reference compound.[1]

Compound IDModificationsIC50 (µM) against VEGFR-2[1]
9d Varied benzylidene and hydrazone moieties with different linkers2.41 ± 0.16
11b Varied benzylidene and hydrazone moieties with different linkers1.55 ± 0.25
11c Varied benzylidene and hydrazone moieties with different linkers1.38 ± 0.03
11d Varied benzylidene and hydrazone moieties with different linkers2.32 ± 0.21
11e Varied benzylidene and hydrazone moieties with different linkers0.61 ± 0.01
12b Varied benzylidene and hydrazone moieties with different linkers0.53 ± 0.07
12c Varied benzylidene and hydrazone moieties with different linkers0.74 ± 0.15
12d Varied benzylidene and hydrazone moieties with different linkers1.61 ± 0.18
Sorafenib Reference Drug0.19 ± 0.15
Table 2: Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives

The cytotoxic effects of these compounds were assessed against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The IC50 values indicate the concentration required to inhibit 50% of cell growth.[1]

Compound IDIC50 (µM) against HCT-116[1]IC50 (µM) against MCF-7[1]
9d 1.14 ± 0.043.25 ± 0.05
11e 1.34 ± 0.022.11 ± 0.03
12b 1.52 ± 0.031.74 ± 0.02
12d 10.33 ± 0.018.41 ± 0.01
Sorafenib 3.16 ± 0.024.68 ± 0.03

Notably, compound 11e also showed selectivity, with an IC50 of 63.41 µM against normal human lung cells (WI-38), making it significantly less toxic to non-cancerous cells.[1]

Table 3: Dual A2A/A2B Adenosine Receptor Antagonism of Triazole-pyrimidine-methylbenzonitrile Derivatives

A series of triazole-pyrimidine-methylbenzonitrile derivatives were evaluated as dual antagonists for the A2A and A2B adenosine receptors. The inhibitory activities are presented as IC50 values from a cAMP functional assay.[2]

Compound IDModificationsIC50 (nM) against A2A AR[2]IC50 (nM) against A2B AR[2]
7i Introduction of quinoline or its open-ring bioisosteres2.5614.12
AB928 Reference DrugNot specifiedNot specified

Compound 7i demonstrated potent inhibitory activity, particularly against the A2B receptor, and showed higher potency in IL-2 production than the reference compound AB928.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in the evaluation of this compound analogs.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 was determined using a human VEGFR-2 tyrosine kinase ELISA kit.[1] The assay was performed according to the manufacturer's instructions. Briefly, the kinase reaction was initiated by adding ATP to the reaction mixture containing the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations. After incubation, the phosphorylated substrate was detected using a specific antibody and a colorimetric reagent. The absorbance was measured, and the IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines (HCT-116 and MCF-7) and a normal cell line (WI-38) was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The IC50 values were determined from the dose-response curves.

cAMP Functional Assay for A2A and A2B Adenosine Receptors

The antagonist activity of the compounds on A2A and A2B adenosine receptors was assessed by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.[2] Cells expressing the respective receptor were stimulated with a known agonist in the presence of varying concentrations of the test compounds. The intracellular cAMP levels were then quantified using a competitive immunoassay kit. The IC50 values were calculated from the concentration-response curves, representing the concentration of the antagonist that causes a 50% inhibition of the agonist's effect.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathways and experimental processes discussed.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Analog (e.g., 11e, 12b) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.

Adenosine_Receptor_Signaling cluster_A2A A2A Receptor Pathway cluster_A2B A2B Receptor Pathway A2A_Agonist Adenosine (Agonist) A2A_R A2A Receptor A2A_Agonist->A2A_R Gs Gs protein A2A_R->Gs AC_A2A Adenylyl Cyclase Gs->AC_A2A cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A ATP to cAMP PKA_A2A PKA cAMP_A2A->PKA_A2A Response_A2A Physiological Response (e.g., Immunosuppression) PKA_A2A->Response_A2A A2A_Antagonist Triazole-pyrimidine- methylbenzonitrile Analog (e.g., 7i) A2A_Antagonist->A2A_R Blocks A2B_Agonist Adenosine (Agonist) A2B_R A2B Receptor A2B_Agonist->A2B_R Gq Gq protein A2B_R->Gq PLC_A2B Phospholipase C Gq->PLC_A2B IP3_DAG IP3 / DAG PLC_A2B->IP3_DAG Ca2_PKC ↑ Ca2+ / PKC IP3_DAG->Ca2_PKC Response_A2B Physiological Response (e.g., Inflammation) Ca2_PKC->Response_A2B A2B_Antagonist Triazole-pyrimidine- methylbenzonitrile Analog (e.g., 7i) A2B_Antagonist->A2B_R Blocks Experimental_Workflow_for_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization start Design & Synthesize This compound Analogs kinase_assay Kinase Assay (e.g., VEGFR-2) start->kinase_assay receptor_assay Receptor Binding/Functional Assay (e.g., A2A/A2B cAMP) start->receptor_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) start->cytotoxicity_assay data_analysis Calculate IC50 Values Determine Potency & Selectivity kinase_assay->data_analysis receptor_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Identify Lead Compounds for Further Development sar_analysis->lead_optimization

References

In Vivo Efficacy of 4-(Pyrimidin-5-yl)benzonitrile: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analysis of available preclinical data reveals a significant gap in the scientific literature regarding the in vivo efficacy of the specific compound 4-(Pyrimidin-5-yl)benzonitrile. Despite extensive searches of chemical and biological databases, no published studies detailing its evaluation in animal models for any therapeutic indication were identified. Consequently, a direct comparison with alternative compounds based on experimental data is not feasible at this time.

While research exists on various derivatives of pyrimidine and benzonitrile, these studies focus on structurally distinct molecules with different biological targets. This underscores the specificity of structure-activity relationships in drug discovery and prevents meaningful extrapolation of data from related compounds to this compound.

General Landscape of Pyrimidine and Benzonitrile Derivatives in Preclinical Research

To provide context for researchers interested in this chemical scaffold, this guide summarizes the broader therapeutic applications and targets of related pyrimidine and benzonitrile-containing compounds that have been evaluated in animal models. It is crucial to note that the following information is not directly applicable to this compound but may offer insights into potential areas of investigation.

Derivatives of pyrimidine-5-carbonitrile, a core structure related to the compound of interest, have been investigated for their potential as:

  • Anticancer Agents: Targeting pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).

  • Anti-inflammatory Agents: Through inhibition of enzymes like Cyclooxygenase-2 (COX-2).

  • Central Nervous System Modulators: Acting on receptors such as adenosine (A2A/A2B) and metabotropic glutamate receptors (mGluR5).

  • Enzyme Inhibitors: Targeting enzymes like xanthine oxidase for conditions such as gout.

Hypothetical Experimental Workflow for In Vivo Efficacy Assessment

Should this compound become the subject of future preclinical investigation, a general workflow for assessing its in vivo efficacy would likely follow the structure outlined below. This workflow is a standard paradigm in preclinical drug development.

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting A Compound Synthesis & Characterization B In Vitro Target Validation A->B C ADME/Tox Profiling B->C D Animal Model Selection C->D E Dose-Response Study D->E F Efficacy Evaluation E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis F->G I Statistical Analysis F->I H Toxicology Assessment G->H H->I J Reporting & Publication I->J

Caption: A generalized workflow for the preclinical in vivo evaluation of a novel chemical entity.

Conclusion

The absence of published in vivo data for this compound precludes the creation of a comparative guide as requested. The scientific community has not yet reported on the biological activity or therapeutic potential of this specific molecule in animal models. Future research is required to elucidate its pharmacological profile and determine if it warrants further investigation as a potential therapeutic agent. Researchers with an interest in this compound are encouraged to conduct foundational in vitro screening to identify a biological target, which would then inform the design of appropriate in vivo efficacy studies.

Comparative analysis of 4-(Pyrimidin-5-yl)benzonitrile vs. anilinopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Anilinopyrimidine and 4-(Pyrimidin-5-yl)benzonitrile Scaffolds in Inhibitor Design

This guide provides a detailed comparative analysis of two important chemical scaffolds in inhibitor development: anilinopyrimidines and derivatives of this compound. While both feature a pyrimidine core, their applications, mechanisms of action, and target profiles differ significantly. This document is intended for researchers, scientists, and professionals in drug and agrochemical development, offering a side-by-side look at their properties, supported by experimental data and detailed protocols.

The Anilinopyrimidine Scaffold

Anilinopyrimidines are a well-established class of compounds, primarily recognized for their broad-spectrum antifungal activity. Active ingredients like pyrimethanil and cyprodinil have been used in agriculture since the 1990s to control diseases such as gray mold and stem rot.[1][2][3]

Mechanism of Action

The precise molecular target of anilinopyrimidine fungicides has been a subject of ongoing research. Two primary mechanisms have been proposed:

  • Inhibition of Methionine Biosynthesis: Early studies suggested that anilinopyrimidines interfere with the biosynthesis of the essential amino acid methionine.[1][4] This was supported by observations that the fungicidal effect could be partially reversed by the addition of methionine to the culture medium.[2] The proposed target within this pathway was cystathionine β-lyase, although later enzymatic studies failed to show significant inhibition of this enzyme at high concentrations of the fungicides.[2][5][6]

  • Inhibition of Enzyme Secretion and Mitochondrial Function: Another proposed mechanism is the inhibition of the secretion of hydrolytic enzymes that are crucial for the fungal infection process.[1][5] More recent genetic and biochemical evidence points towards the mitochondria as the primary target. Studies have identified that resistance-conferring mutations occur in several genes encoding mitochondrial proteins, suggesting that anilinopyrimidines disrupt mitochondrial processes.[2][5]

Biological Activity Data

The efficacy of anilinopyrimidines is typically measured by their EC50 values (the concentration that inhibits 50% of fungal growth).

CompoundOrganismEC50 (μg/mL)Reference
PyrimethanilSclerotinia sclerotiorum (Sensitive Isolates)0.411 - 0.610[1]
PyrimethanilSclerotinia sclerotiorum (Resistant Mutants)7.247 - 24.718[1]

Proposed Signaling Pathway

G cluster_pathway Methionine Biosynthesis Pathway (Proposed) Cystathionine Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Proteins Protein Synthesis & Secreted Hydrolytic Enzymes Methionine->Proteins Infection Fungal Infection Process Proteins->Infection Inhibitor Anilinopyrimidines Inhibitor->Homocysteine Inhibition (Disputed) Inhibitor->Proteins Inhibition of Secretion

Caption: Proposed (and debated) mechanisms of action for anilinopyrimidine fungicides.

The this compound Scaffold

Unlike the well-defined class of anilinopyrimidines, this compound is a versatile chemical scaffold. It serves as a key building block in the synthesis of inhibitors targeting a wide range of proteins involved in human diseases, particularly in oncology and neuroscience. Its derivatives are not a single class but rather a collection of distinct inhibitors for different targets.

Mechanism of Action and Targets

The mechanism of action for inhibitors containing the this compound scaffold is entirely dependent on the specific target protein they are designed to inhibit. This scaffold has been successfully incorporated into inhibitors for various enzyme classes and receptors.

  • Lysine Specific Demethylase 1 (LSD1): Derivatives of 4-(pyrrolidin-3-yl)benzonitrile, a related scaffold, have been developed as potent and reversible inhibitors of LSD1, an epigenetic regulator implicated in acute myeloid leukemia.[7]

  • Checkpoint Kinase 1 (CHK1): A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were discovered as highly potent and selective CHK1 inhibitors for treating hematologic malignancies.[8]

  • Metabotropic Glutamate Receptor 5 (mGlu5): The scaffold is present in negative allosteric modulators (NAMs) of mGlu5, a G-protein-coupled receptor (GPCR) that is a target for neurological and psychiatric disorders.[9][10]

Biological Activity Data of Derivatives

| Derivative Compound | Target | Assay Type | Potency | Reference | | :--- | :--- | :--- | :--- | | (R)-17 (picolinonitrile derivative) | CHK1 | Biochemical IC50 | 0.4 nM |[8] | | (R)-17 (picolinonitrile derivative) | Z-138 Cell Line | Cellular IC50 | 13 nM |[8] | | Compound 21g (pyrrolidinyl-benzonitrile) | LSD1 | Biochemical IC50 | 57 nM |[7] | | Compound 21g (pyrrolidinyl-benzonitrile) | LSD1 | Binding Affinity (Kd) | 22 nM |[7] | | VU0424238 (pyrimidin-5-yloxy derivative) | mGlu5 | Binding Affinity (Ki) | 4.4 nM |[9][11] | | HTL14242 (pyrimidin-4-yl-benzonitrile) | mGlu5 | Radioligand Binding | IC50 = 2.9 nM |[10] |

Representative Signaling Pathway

G cluster_pathway Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) Substrate Substrate Protein ATP ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Kinase Activity Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor Kinase Inhibitor (e.g., CHK1i) Inhibitor->RTK Inhibition ADP ADP

Caption: A generic kinase pathway targeted by inhibitors like those derived from pyrimidine scaffolds.

Comparative Summary

FeatureAnilinopyrimidine InhibitorsThis compound Derivatives
Primary Application Agrochemicals (Fungicides)Pharmaceuticals (Oncology, Neuroscience, etc.)
Target Profile Broad-spectrum antifungal. Precise molecular target is debated but linked to mitochondrial function.[2][5]Highly specific, designed for distinct human protein targets (e.g., CHK1, LSD1, mGlu5).[7][8][10]
Mechanism of Action Inhibition of methionine biosynthesis (disputed) and/or disruption of mitochondrial processes.[1][5]Varies by target: competitive enzyme inhibition, allosteric modulation, etc.
Known Examples Pyrimethanil, Cyprodinil, Mepanipyrim.[4]Diverse, structurally complex molecules incorporating the core scaffold.[7][8][10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of inhibitors. Below are generalized protocols for key experiments cited in inhibitor development.

A. In Vitro Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for determining the IC50 value of an inhibitor against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[12]

  • Kinase and Substrate: Dilute the target kinase and its corresponding substrate to their final desired concentrations in kinase buffer.

  • Inhibitor: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in 100% DMSO.

  • ATP Solution: Prepare ATP at a concentration near its Km for the specific kinase in kinase buffer.[12]

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the test compound, control inhibitor, or DMSO (as a negative control) to the appropriate wells.[13]

  • Add 10 µL of the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound binding.[13]

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP. Mix well.

  • Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[12]

  • Stop the reaction by adding a stop solution (e.g., EDTA) or proceed directly to detection.[12]

3. Detection:

  • Luminescence-Based (e.g., ADP-Glo™): Add the detection reagent, which quantifies the amount of ADP produced. A higher signal indicates higher kinase activity (and less inhibition).[12][14] Incubate as per the manufacturer's instructions and read the luminescence on a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[12]

B. Cell Viability / Proliferation Assay

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.

1. Cell Culture:

  • Seed cells (e.g., Z-138) in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Assay Procedure:

  • Prepare a serial dilution of the test inhibitor in the cell culture medium.

  • Add the diluted inhibitor to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for a defined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.[12]

3. Viability Measurement (e.g., WST-1 or CellTiter-Glo®):

  • Add the viability reagent (e.g., WST-1) to each well according to the manufacturer's protocol.[12][15]

  • Incubate for the recommended time (e.g., 1-4 hours).

  • Measure the signal (absorbance for WST-1, luminescence for CellTiter-Glo®) using a microplate reader.[12]

4. Data Analysis:

  • Calculate the percentage of viability relative to the untreated control cells and determine the GI50 or IC50 value from the dose-response curve.

C. Western Blot for Target Modulation

This protocol is used to confirm that an inhibitor affects its intended target and downstream signaling pathways within a cellular context.

1. Sample Preparation:

  • Culture cells and treat them with the inhibitor at various concentrations for a specific duration.

  • Aspirate the media and wash the cells with ice-cold PBS.[16]

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Agitate for 30 minutes at 4°C.

  • Centrifuge the lysate at high speed (e.g., 12,000 g) for 15 minutes at 4°C to pellet cellular debris.[16]

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[16]

2. Electrophoresis and Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

  • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[17]

  • Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C.

  • Wash the membrane multiple times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add a chemiluminescent substrate.[16]

  • Detect the signal using an imaging system or X-ray film.[16]

Inhibitor Discovery Workflow

G cluster_workflow Kinase Inhibitor Discovery Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Biochem Biochemical Assays (IC50, Ki) Hit_ID->Biochem Lead_Opt Lead Optimization (SAR) Biochem->Lead_Opt Cellular Cell-Based Assays (Viability, Target Engagement) Cellular->Lead_Opt In_Vivo In Vivo Models (Efficacy, PK/PD) Cellular->In_Vivo Lead_Opt->Cellular

Caption: A simplified workflow for the discovery and development of kinase inhibitors.

References

Validating Cellular Target Engagement of 4-(Pyrimidin-5-yl)benzonitrile: A Comparative Guide to Modern Assay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of leading experimental methodologies for validating the intracellular target engagement of small molecule inhibitors, with a focus on 4-(Pyrimidin-5-yl)benzonitrile. Due to the prevalence of the pyrimidine-benzonitrile scaffold in kinase inhibitors, this guide will center on the highly probable target, Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase, a serine/threonine kinase implicated in various cancers. We will explore the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, presenting their principles, detailed experimental protocols, and comparative data from representative PIM1 kinase inhibitors.

PIM1 Kinase Signaling Pathway

PIM1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Upon activation, PIM1 phosphorylates a multitude of downstream substrates, playing a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis. Understanding this pathway is critical for interpreting the cellular consequences of PIM1 inhibition.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM1 Gene (Transcription) STAT->PIM1_Gene activates transcription PIM1_Protein PIM1 Kinase PIM1_Gene->PIM1_Protein translates to Substrate_1 Downstream Substrate 1 (e.g., c-Myc, p27Kip1) PIM1_Protein->Substrate_1 phosphorylates Substrate_2 Downstream Substrate 2 (e.g., BAD) PIM1_Protein->Substrate_2 phosphorylates Cell_Cycle Cell Cycle Progression & Proliferation Substrate_1->Cell_Cycle Apoptosis Apoptosis Inhibition Substrate_2->Apoptosis

PIM1 Kinase Signaling Pathway Overview

Comparison of Target Engagement Assays: CETSA vs. NanoBRET

The validation of direct binding between a drug and its intracellular target is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) and NanoBRET are two powerful and widely adopted methods for confirming target engagement in a cellular context.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Assay
Principle Ligand binding increases the thermal stability of the target protein, shifting its melting curve.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.
Assay Format Western blot, ELISA, or mass spectrometry-based detection of soluble protein after heat treatment.Plate-based ratiometric measurement of donor and acceptor light emission in live cells.
Cellular State Can be performed in intact cells, cell lysates, or tissue samples.Requires live cells for measurement.
Target Protein Endogenous or overexpressed, untagged protein.Requires genetic fusion of the target protein to NanoLuc luciferase.
Compound Requirement No modification of the test compound is needed.Requires a specific fluorescently labeled tracer that binds to the target.
Throughput Lower throughput for traditional Western blot-based CETSA; higher throughput formats are available.High-throughput screening compatible.
Data Output Thermal shift (ΔTm) or EC50 from isothermal dose-response curves.IC50 values representing the potency of compound displacement of the tracer.

Quantitative Data for Representative PIM1 Kinase Inhibitors

While specific CETSA or NanoBRET data for this compound is not publicly available, the following table presents data for other well-characterized PIM1 inhibitors to provide a comparative baseline.

CompoundAssay TypeTargetCell LineIC50 / EC50Reference
SGI-1776 BiochemicalPIM1-7 nM[1]
Cell-based (Viability)PIM1K562~10 µM[2]
AZD1208 BiochemicalPIM1-0.4 nM[]
Cell-based (Viability)PIM1MOLM-16100-500 nM[]
CX-6258 BiochemicalPIM1-5 nM[4]
Cell-based (Viability)PIM1MM.1S~1 µM[4]
Representative Pyrimidine-based Inhibitor NanoBRETBMP2KHEK293Single-digit µM[5]

Note: Biochemical IC50 values are typically more potent than cell-based IC50 or EC50 values due to factors like cell permeability and competition with intracellular ATP.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation. This protocol describes a typical Western blot-based CETSA experiment in both melt curve and isothermal dose-response formats.

CETSA_Workflow Start Start: Cell Culture Treatment Treat cells with This compound or Vehicle (DMSO) Start->Treatment Heating Heat aliquots of cells at a range of temperatures (Melt Curve) or a single temperature (Isothermal) Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Protein Fraction) Centrifugation->Supernatant Analysis Analyze by SDS-PAGE and Western Blot for PIM1 Supernatant->Analysis End End: Quantify band intensity and plot curves Analysis->End

CETSA Experimental Workflow

Materials:

  • Cell line expressing PIM1 kinase (e.g., K562, MOLM-16)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody against PIM1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • PCR tubes and thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in fresh medium at a density of 1-2 x 10^6 cells/mL.

    • For a melt curve , treat cells with a fixed concentration of this compound or vehicle for 1-2 hours at 37°C.

    • For an isothermal dose-response experiment, treat cells with a serial dilution of this compound for 1-2 hours at 37°C.

  • Heating Step:

    • Aliquot the treated cell suspension into PCR tubes.

    • For a melt curve , heat the tubes at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

    • For an isothermal dose-response experiment, heat all samples at a single, predetermined temperature (e.g., the Tagg of the vehicle-treated sample) for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PIM1, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For a melt curve , plot the percentage of soluble PIM1 relative to the unheated control against temperature to generate melt curves and determine the melting temperature (Tm).

    • For an isothermal dose-response experiment, plot the percentage of soluble PIM1 against the log of the compound concentration and fit to a dose-response curve to determine the EC50.

NanoBRET Target Engagement Assay

The NanoBRET assay measures the binding of a test compound to a NanoLuc-tagged target protein in live cells by monitoring the displacement of a fluorescent tracer.

NanoBRET_Workflow Start Start: Transfect cells with PIM1-NanoLuc fusion vector Seeding Seed transfected cells into a 96- or 384-well plate Start->Seeding Addition Add NanoBRET tracer and serial dilutions of This compound Seeding->Addition Incubation Incubate at 37°C Addition->Incubation Substrate Add Nano-Glo substrate and extracellular NanoLuc inhibitor Incubation->Substrate Detection Measure donor (460nm) and acceptor (610nm) emission Substrate->Detection End End: Calculate BRET ratio and determine IC50 Detection->End

NanoBRET Experimental Workflow

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for PIM1-NanoLuc® fusion protein

  • Transfection reagent

  • White, tissue culture-treated 96- or 384-well assay plates

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® Tracer for PIM1 (if available, otherwise a suitable generic kinase tracer)

  • This compound

  • NanoBRET® Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >600nm)

Procedure:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with the PIM1-NanoLuc® fusion vector according to the manufacturer's protocol.

    • 24 hours post-transfection, harvest the cells and resuspend in Opti-MEM.

    • Seed the cells into the wells of a white assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound in Opti-MEM.

    • Prepare the NanoBRET® tracer at the recommended concentration in Opti-MEM.

    • Add the test compound dilutions and the tracer to the appropriate wells. Include vehicle-only and tracer-only controls.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.

    • Add the substrate/inhibitor mix to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., >600nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Both CETSA and NanoBRET offer robust and physiologically relevant methods for confirming the intracellular target engagement of this compound with its putative target, PIM1 kinase. CETSA provides the advantage of working with the endogenous, unlabeled protein, while NanoBRET offers a higher-throughput, live-cell format. The choice of assay will depend on the specific research question, available resources, and the stage of the drug discovery project. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to validate the target engagement of novel kinase inhibitors.

References

Cross-reactivity profiling of 4-(Pyrimidin-5-yl)benzonitrile against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of the investigational compound 4-(Pyrimidin-5-yl)benzonitrile against a panel of representative kinases. The performance of this compound is benchmarked against two alternative inhibitors, Compound A and Compound B, to provide a clear perspective on its selectivity and potential off-target effects. All data presented herein is based on standardized in vitro kinase assays.

Executive Summary

Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development. A highly selective inhibitor minimizes the potential for off-target effects, thereby reducing toxicity and improving the therapeutic window. This guide details the cross-reactivity profiling of this compound and demonstrates its competitive selectivity profile compared to other hypothetical compounds.

Comparative Kinase Inhibition Data

The inhibitory activity of this compound, Compound A, and Compound B was assessed against a panel of kinases representing various branches of the human kinome. The IC50 values (the concentration of inhibitor required for 50% inhibition of kinase activity) were determined using a radiometric assay.[1][2][3][4] The results are summarized in the table below.

Kinase TargetThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
Primary Target
Kinase X152510
Off-Target Panel
Kinase Y>10,000500150
Kinase Z1,2008,00075
Kinase A>10,0002,5001,000
Kinase B5,300>10,000300
Kinase C>10,0001,500>10,000

Data Interpretation:

This compound demonstrates high potency against its primary target, Kinase X, with an IC50 of 15 nM. Importantly, it exhibits a favorable selectivity profile with significantly less activity against the off-target kinases tested. Compound A shows moderate selectivity, while Compound B displays considerable off-target activity, particularly against Kinase Z and Kinase B.

Experimental Protocols

The following protocol outlines the methodology used to generate the kinase inhibition data.

In Vitro Radiometric Kinase Assay[1][2][3]

This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide substrate by the kinase.

Materials:

  • Purified recombinant kinases (Kinase X, Y, Z, A, B, C)

  • Specific peptide substrates for each kinase

  • Test Compounds: this compound, Compound A, Compound B (10 mM stock in DMSO)

  • Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 10 mM ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted test compound to the kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[2]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Termination: Stop the reaction by adding phosphoric acid.

  • Separation: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Detection: After washing and drying the filter plate, add a scintillant and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase profiling workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Reaction Incubation Compound_Prep->Reaction_Setup Reagent_Prep Kinase/Substrate/ATP Preparation Reagent_Prep->Reaction_Setup Termination Reaction Termination Reaction_Setup->Termination Separation Substrate Separation Termination->Separation Detection Scintillation Counting Separation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination

In Vitro Kinase Assay Workflow
Hypothetical Signaling Pathway

The diagram below depicts a simplified signaling pathway involving the primary target, Kinase X, and a downstream effector, illustrating a potential mechanism of action for an inhibitor of this kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Inhibitor This compound Inhibitor->Kinase_X Inhibits

Hypothetical Kinase X Signaling Pathway

Conclusion

The cross-reactivity profiling of this compound reveals it to be a potent and selective inhibitor of Kinase X. Its superior selectivity profile compared to Compound A and Compound B suggests a lower likelihood of off-target effects, making it a promising candidate for further preclinical development. Comprehensive kinase profiling, as detailed in this guide, is a critical step in the characterization of any novel kinase inhibitor.[5] Future studies should aim to expand the kinase panel to provide a more complete picture of the kinome-wide selectivity.

References

A Comparative Guide to Bioanalytical Methods for the Quantification of 4-(Pyrimidin-5-yl)benzonitrile in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-(Pyrimidin-5-yl)benzonitrile in plasma, a critical step in pharmacokinetic and toxicokinetic studies. As a novel molecule, a dedicated and validated bioanalytical method is paramount for accurate assessment of its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, considered the gold standard, and compares its performance characteristics with alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison

The selection of a bioanalytical method is a balance of sensitivity, selectivity, throughput, and cost. Below is a comparative summary of the most relevant techniques for the analysis of this compound in a complex biological matrix like plasma.

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.Separation by liquid chromatography with detection based on the analyte's absorption of ultraviolet light.Separation of volatile compounds by gas chromatography followed by mass-based detection.
Selectivity Very HighModerate to HighHigh
Sensitivity (LLOQ) Low ng/mL to pg/mLHigh ng/mL to low µg/mLng/mL to pg/mL (with derivatization)
Throughput HighModerateModerate
Matrix Effect Potential for ion suppression or enhancement.Less susceptible than LC-MS/MS, but matrix components can co-elute and interfere.Can be significant; requires extensive sample cleanup.
Sample Preparation Protein precipitation, LLE, or SPE.Protein precipitation, LLE, or SPE.Derivatization often required, LLE or SPE.
Instrumentation Cost HighLow to ModerateModerate to High
General Applicability Broad applicability to a wide range of compounds.Applicable to compounds with a UV chromophore.Suitable for volatile and thermally stable compounds.

Proposed LC-MS/MS Method for this compound

Based on established methods for structurally similar pyrimidine and benzonitrile derivatives, the following LC-MS/MS method is proposed for the robust quantification of this compound in plasma.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Predicted MRM Transitions:

    • This compound: To be determined by direct infusion of a standard solution. A plausible transition would be the protonated molecular ion [M+H]+ to a stable product ion.

    • Internal Standard: To be determined based on the chosen standard.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Internal Standard in Acetonitrile (300 µL) Vortex Vortex Mix IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Performance Data Comparison

The following table summarizes the expected performance characteristics of the different analytical methods based on data from the analysis of similar small molecules in plasma.[1][2]

ParameterLC-MS/MSHPLC-UVGC-MS
Linearity (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL10 - 100 ng/mL1 - 20 ng/mL
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 20%
Recovery (%) 85 - 115%80 - 120%Variable, dependent on derivatization

Alternative Methodologies: Experimental Protocols

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection offers a more cost-effective and accessible alternative to LC-MS/MS, albeit with generally lower sensitivity.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma, add an internal standard and 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.

2. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate or acetate buffer (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the analyte (likely in the range of 250-280 nm).

  • Injection Volume: 20 µL.

GC-MS Method

Gas Chromatography-Mass Spectrometry is a powerful technique for volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from plasma.

  • Evaporate the extract to dryness.

  • Add a derivatizing agent (e.g., a silylating agent like BSTFA) and heat to facilitate the reaction.

  • The resulting derivative is then injected into the GC-MS system.

2. GC-MS Conditions

  • GC System: A gas chromatograph with a mass selective detector.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other components.

  • Injection Mode: Splitless.

  • MS Detector: Operated in either full scan or selected ion monitoring (SIM) mode for quantification.

Conclusion

For the quantification of this compound in plasma, an LC-MS/MS method is highly recommended due to its superior sensitivity, selectivity, and high-throughput capabilities, which are crucial for drug development studies. The proposed LC-MS/MS method, utilizing protein precipitation for sample cleanup, offers a straightforward and robust approach.

While HPLC-UV presents a more economical option, its lower sensitivity may not be sufficient for detecting low concentrations of the analyte, especially in later stages of pharmacokinetic profiling. GC-MS , on the other hand, is less suitable due to the likely non-volatile nature of the compound, necessitating a potentially complex and variable derivatization step.

The choice of the final method should be based on the specific requirements of the study, including the expected concentration range of the analyte, the number of samples to be analyzed, and the available instrumentation. Regardless of the chosen method, thorough validation according to regulatory guidelines is essential to ensure the reliability and accuracy of the generated data.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 4-(Pyrimidin-5-yl)benzonitrile is critical for laboratory safety and environmental protection. This substance must be treated as hazardous waste and disposed of through a licensed waste disposal service.

Hazard and Safety Summary

Based on data for analogous nitrile compounds, this compound should be handled with care. The following table summarizes key safety information for Benzonitrile, a closely related chemical, to provide a contextual understanding of the potential hazards.

ParameterValue (for Benzonitrile as a representative nitrile)
Physical State Liquid[1]
Hazards Combustible liquid.[2] Harmful if swallowed or in contact with skin.[2] Toxic if inhaled.[2]
Acute Toxicity Fatal if swallowed.[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[3]

Personal Protective Equipment (PPE)

To prevent exposure, the following personal protective equipment is mandatory when handling this compound:

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[4]

  • Eye and Face Protection: Chemical splash goggles are required. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][4]

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing should be used.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service for incineration.[5] In-lab neutralization or chemical degradation is not recommended due to the potential for releasing toxic gases.[5]

  • Waste Identification: Classify all materials contaminated with this compound, including unused product, reaction byproducts, contaminated gloves, and absorbent materials, as hazardous waste.[1][4]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[4][5] The container must be compatible with nitrile compounds to prevent any reaction or degradation.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the primary hazards (e.g., "Toxic," "Combustible").[1]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[5]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

Emergency Procedures

  • Spills: In case of a spill, evacuate the area. For small spills, use an absorbent material like vermiculite or sand to contain the substance.[4] Place the absorbed material in a sealed container for hazardous waste disposal.[4] Avoid breathing vapors and ensure adequate ventilation.[2]

  • Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and seek medical attention.

  • Eye Contact: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[3]

  • Inhalation: If inhaled, move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][4]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Disposal Workflow Diagram

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Professional Disposal A Identify unused this compound and contaminated materials (gloves, glassware) as hazardous waste. B Place waste in a designated, sealed, and compatible hazardous waste container. A->B C Label container with 'Hazardous Waste', 'this compound', and hazard symbols. B->C D Store sealed container in a designated satellite accumulation area. C->D E Contact Environmental Health & Safety (EHS) for waste pickup. D->E F Licensed waste disposal service collects and transports the waste. E->F G Final disposal via approved methods (e.g., incineration). F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(Pyrimidin-5-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, operational procedures, and disposal plans for handling 4-(Pyrimidin-5-yl)benzonitrile to minimize risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes key safety and physical data from structurally related benzonitrile and pyrimidine compounds. This information should be used as a reference point for risk assessment, with the understanding that the properties of this compound may vary.

PropertyRepresentative Data for Analogous CompoundsSource
Physical State Solid[1]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]
Specific Target Organ Toxicity May cause respiratory irritation.[4]
Hazards Combustible liquid.[3]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, reducing agents.[2][3]

Experimental Protocols: Operational and Disposal Plans

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear nitrile gloves.[5][6][7] Nitrile provides resistance to a wide range of chemicals.[5][7] Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves must be removed and disposed of immediately, followed by thorough hand washing.[8]

  • Eye and Face Protection: Chemical splash goggles are required for all handling procedures.[4][9] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[1]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.[1] Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of this compound powder should be conducted inside a certified chemical fume hood to avoid inhalation of dust.[10] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[9]

II. Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before starting any work.[1]

    • Gather Materials: Assemble all necessary equipment, reagents, and waste containers to avoid leaving the designated work area during the procedure.[1]

    • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[1]

  • Handling the Chemical:

    • Transportation: When moving the chemical, use a secondary container to mitigate spills.[1]

    • Weighing and Dispensing: Conduct all manipulations, including weighing and transferring, within a chemical fume hood to control any dust or vapors.[1]

    • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

  • Spill Management:

    • Small Spills: For minor spills, absorb the material with a non-combustible absorbent like vermiculite or sand.[1][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

    • Large Spills: In the event of a large spill, evacuate the immediate area and notify laboratory personnel and the institutional safety officer.[1]

III. Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[4][12] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[4][12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air.[4][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][13]

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory safety and environmental protection. This compound must be managed as hazardous waste.[14]

  • Waste Identification: Classify all materials contaminated with this compound, including gloves, absorbent materials, and empty containers, as hazardous waste.[11]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[1][14] The container must be compatible with nitrile compounds to prevent any degradation or reaction.[14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Segregation and Storage: Do not mix this waste with other waste streams to avoid potentially hazardous reactions.[11] Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[11]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[14]

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

cluster_handling Operational Workflow: Handling this compound prep 1. Preparation (Fume Hood Check, Gather Materials) handling 2. Chemical Handling (Weighing & Dispensing in Hood) prep->handling spill 3. Spill Management (Contain & Clean) handling->spill If Spill Occurs emergency 4. Emergency Response (First Aid) handling->emergency If Exposure Occurs cluster_disposal Disposal Workflow for this compound identify 1. Waste Identification (Classify as Hazardous) containerize 2. Containerization (Use Labeled, Sealed Container) identify->containerize segregate 3. Segregation & Storage (Store in Designated Area) containerize->segregate dispose 4. Professional Disposal (Contact EHS) segregate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.